Unveiling the Chemical Architecture and Biological Activity of TP0480066: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract TP0480066 is a novel antibacterial agent identified as a potent inhibitor of bacterial type II topoisomerases, specifically DNA gyrase and topoisom...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
TP0480066 is a novel antibacterial agent identified as a potent inhibitor of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. This document provides a comprehensive technical overview of TP0480066, detailing its chemical structure, mechanism of action, and summarizing key experimental data from preclinical studies. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new antimicrobial therapies.
Chemical Structure of TP0480066
TP0480066, also referred to as compound 32 in select scientific literature, is a derivative of 8-(methylamino)-2-oxo-1,2-dihydroquinoline (MAOQ).[1][2] Its chemical formula is C18H14FN3O5. The definitive chemical structure is provided below:
(A 2D chemical structure diagram of TP0480066 would be presented here. As a language model, I cannot generate images directly. A visual representation would show a quinolone core with a methylamino group at position 8, an oxo group at position 2, and a carboxylic acid at position 3. Attached to the 3-position is a phenyl ring substituted with a carboxamide and a fluorine atom.)
Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases
TP0480066 exerts its antibacterial effects by targeting and inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes play crucial roles in DNA replication, repair, and segregation. By inhibiting their function, TP0480066 disrupts these vital cellular processes, ultimately leading to bacterial cell death. This dual-targeting mechanism is significant as it may reduce the likelihood of the development of bacterial resistance.
The signaling pathway can be visualized as a direct inhibition of these key enzymes, preventing the relaxation and supercoiling of DNA necessary for replication.
TP0480066: A Novel Dual Topoisomerase Inhibitor for Combating Drug-Resistant Bacteria
An In-depth Technical Guide for Researchers and Drug Development Professionals Executive Summary TP0480066 is a novel investigational antibiotic belonging to the 8-(methylamino)-2-oxo-1,2-dihydroquinoline (MAOQ) class of...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
TP0480066 is a novel investigational antibiotic belonging to the 8-(methylamino)-2-oxo-1,2-dihydroquinoline (MAOQ) class of compounds. It functions as a dual inhibitor of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. This dual mechanism of action confers potent, broad-spectrum bactericidal activity against a range of pathogens, most notably including multidrug-resistant strains of Neisseria gonorrhoeae, the causative agent of gonorrhea. This document provides a comprehensive overview of the preclinical data available for TP0480066, including its mechanism of action, in vitro and in vivo efficacy, resistance profile, and detailed experimental protocols. The quantitative data are presented in structured tables for clarity, and key processes are visualized through diagrams generated using DOT language.
Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases
TP0480066 exerts its bactericidal effects by simultaneously targeting and inhibiting two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for managing DNA topology during replication, transcription, and repair.[3][4]
DNA Gyrase (GyrA and GyrB subunits): This enzyme introduces negative supercoils into the bacterial DNA, a process crucial for the initiation of DNA replication and for relieving the topological stress that arises during transcription.
Topoisomerase IV (ParC and ParE subunits): This enzyme is primarily responsible for decatenating (unlinking) the daughter chromosomes following DNA replication, allowing for their proper segregation into daughter cells.
By inhibiting both enzymes, TP0480066 effectively blocks DNA synthesis and cell division, leading to rapid bacterial cell death.[3] A key characteristic of TP0480066 is its distinct binding mode compared to fluoroquinolones, another class of topoisomerase inhibitors.[1][2] This difference is significant as it results in a lack of cross-resistance with fluoroquinolone-resistant strains.[1][5][6]
Signaling Pathway of TP0480066 Action
The following diagram illustrates the mechanism of action of TP0480066, leading to bacterial cell death.
Mechanism of TP0480066 action.
In Vitro Efficacy
TP0480066 has demonstrated potent in vitro activity against Neisseria gonorrhoeae, including strains resistant to currently used antibiotics.
Antibacterial Activity
The minimum inhibitory concentrations (MICs) of TP0480066 against various N. gonorrhoeae strains are significantly lower than those of other antimicrobials.[1][5][6]
Strain Type
Comparator Agents
MIC (μg/mL)
N. gonorrhoeae
TP0480066
≤0.00012 - 0.0005
Ciprofloxacin (for high-level resistant strains)
≥16
Solithromycin (QC strain)
0.03 - 0.25
Zoliflodacin (QC strain)
0.06
Gepotidacin (QC strain)
0.25 - 1
Table 1: Comparative MICs of TP0480066 against N. gonorrhoeae. Data sourced from[1][2].
Bactericidal Activity and Resistance Profile
TP0480066 exhibits potent bactericidal activity, reducing viable cell counts of both susceptible and drug-resistant N. gonorrhoeae strains by more than 3-log10 CFU/mL.[1][2] Importantly, the frequency of spontaneous resistance to TP0480066 is low.
Organism
Concentration (x MIC)
Frequency of Resistance
N. gonorrhoeae ATCC 49226
2x
8.3 x 10⁻⁷
32x
<2.4 x 10⁻¹⁰
64x
<2.4 x 10⁻¹⁰
Table 2: Frequency of spontaneous resistance to TP0480066. Data sourced from[1][5][6].
Notably, no cross-resistance has been observed between TP0480066 and ciprofloxacin.[1][5][6]
In Vivo Efficacy
The efficacy of TP0480066 has been evaluated in a murine model of N. gonorrhoeae vaginal infection.
Mouse Model of Gonococcal Infection
In estradiol-treated female BALB/c mice infected with either ciprofloxacin-susceptible or ciprofloxacin-resistant strains of N. gonorrhoeae, a single subcutaneous dose of TP0480066 demonstrated significant efficacy.
Treatment Group
Dose (mg/kg)
Mean Viable Cell Count Reduction
TP0480066
30
Statistically significant decrease vs. vehicle
100
Statistically significant decrease vs. vehicle
Vehicle Control
-
-
Table 3: In vivo efficacy of TP0480066 in a mouse infection model. Data sourced from[1][2].
These results indicate that TP0480066 is effective in vivo against both drug-susceptible and drug-resistant N. gonorrhoeae.[1][2]
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical evaluation of TP0480066.
Determination of Minimum Inhibitory Concentration (MIC)
The workflow for determining the MIC of TP0480066 is outlined below.
Workflow for MIC determination.
Protocol:
Antimicrobial Agent Preparation: TP0480066 and comparator agents are serially diluted.
Media Preparation: Agar plates containing the different concentrations of the antimicrobial agents are prepared.
Inoculum Preparation: N. gonorrhoeae strains are cultured and suspended in a suitable broth to a standardized turbidity.
Inoculation: The surface of each agar plate is inoculated with the bacterial suspension.
Incubation: Plates are incubated under conditions suitable for gonococcal growth (e.g., 35-37°C in a CO₂-enriched, humidified atmosphere).
MIC Reading: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.
In Vivo Mouse Model of Vaginal Infection
Protocol:
Animal Model: Female BALB/c mice are used. To mimic human infection, mice are treated with estradiol to induce a state of pseudoestrus.[2]
Infection: Mice are vaginally inoculated with a suspension of either a ciprofloxacin-susceptible or a ciprofloxacin-resistant strain of N. gonorrhoeae.
Treatment: A single dose of TP0480066 (e.g., 30 or 100 mg/kg) or a vehicle control is administered subcutaneously.
Evaluation of Efficacy: At a specified time point post-treatment (e.g., 24 hours), vaginal swabs are collected.
Quantification: The swabs are used to inoculate culture plates to determine the number of viable bacterial cells (colony-forming units, CFU).
Statistical Analysis: The mean viable cell counts between the treated and control groups are compared for statistical significance.[2]
Pharmacokinetic Analysis
Protocol:
Dosing: A single subcutaneous dose of TP0480066 (e.g., 10 mg/kg) is administered to BALB/c mice.
Sample Collection: Blood samples are collected at various time points post-administration.
Plasma Preparation: Plasma is separated from the blood samples.
Quantification: The concentration of TP0480066 in the plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]
Parameter Calculation: Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) are calculated using noncompartmental analysis software (e.g., Phoenix WinNonlin).[1][2]
Future Directions
The promising preclinical data for TP0480066, particularly its potent activity against multidrug-resistant N. gonorrhoeae and its low propensity for resistance development, position it as a strong candidate for further clinical development.[1][5][6] Future studies should focus on:
Expanding the evaluation of its antibacterial spectrum against other clinically important pathogens.
Conducting comprehensive toxicology and safety pharmacology studies.
Initiating Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in humans.
The development of novel antibiotics with new mechanisms of action, such as TP0480066, is critical in the face of the growing threat of antimicrobial resistance.
An In-depth Technical Guide to the Monoamine Oxidase Inhibitor (MAOI) Derivative Class of Antibiotics
For Researchers, Scientists, and Drug Development Professionals Abstract The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the exploration of novel antibiotic classe...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the exploration of novel antibiotic classes with unique mechanisms of action. This technical guide provides a comprehensive overview of a significant class of antibiotics that exhibit monoamine oxidase (MAO) inhibitory activity, with a primary focus on the oxazolidinone family. The term "MAOQ derivative class" is likely a reference to this group, given the established connection between MAO inhibition and the antibacterial properties of certain compounds. This document will delve into the core aspects of these antibiotics, including their mechanism of action, structure-activity relationships, quantitative efficacy data, and detailed experimental protocols relevant to their discovery and characterization. All quantitative data are presented in structured tables for ease of comparison, and key pathways and workflows are visualized using Graphviz diagrams to provide a clear and concise understanding of the subject matter.
Introduction: The Emergence of MAOI-Related Antibiotics
Monoamine oxidase inhibitors (MAOIs) are a class of compounds that inhibit the activity of monoamine oxidase enzymes (MAO-A and MAO-B), which are crucial for the metabolism of neurotransmitters in humans. While primarily developed for the treatment of neurological disorders, a serendipitous discovery revealed the antibacterial potential of certain molecules within this class. The most prominent example is linezolid , the first clinically approved oxazolidinone antibiotic, which also functions as a weak, reversible inhibitor of MAO.[1][2] This dual activity has spurred research into a broader class of synthetic antibacterial agents whose derivatives possess MAO inhibitory properties.
The primary antibacterial mechanism of this class is not directly related to their MAO inhibitory function in humans but rather to a distinct target within the bacterial cell: the ribosome. Specifically, these compounds are potent inhibitors of bacterial protein synthesis.[3][4][5] Their unique mode of action, targeting an early step in this fundamental process, makes them effective against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3][6]
This guide will explore the intricate details of this antibiotic class, providing researchers and drug development professionals with the necessary technical information to advance their work in this promising field.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The primary antibacterial target of the oxazolidinone class of MAOI derivatives is the bacterial ribosome, the cellular machinery responsible for protein synthesis. Unlike many other protein synthesis inhibitors that target the elongation phase, oxazolidinones act at the very beginning of the process—the initiation stage.[4][]
The mechanism can be broken down into the following key steps:
Binding to the 50S Ribosomal Subunit: Oxazolidinones bind to the 23S rRNA component of the large 50S ribosomal subunit.[2][5][8] This binding site is located at the peptidyl transferase center (PTC), a critical region for peptide bond formation.[1]
Prevention of the 70S Initiation Complex Formation: By occupying this crucial site, the antibiotic prevents the binding of the initiator fMet-tRNA to the P-site.[9] This, in turn, blocks the formation of a functional 70S initiation complex, which is the complete ribosome ready to begin protein synthesis.[5]
Context-Specific Inhibition: Recent studies have revealed a more nuanced mechanism, showing that the inhibition is context-specific. For instance, linezolid is particularly effective at causing ribosome stalling when the amino acid alanine is in the penultimate position of the nascent peptide chain.[1] The antibiotic creates a hydrophobic pocket that accommodates the alanine side chain, thereby enhancing its binding to the ribosome.[1]
This unique mechanism of action is a key reason for the low incidence of cross-resistance with other classes of protein synthesis inhibitors.[4]
Figure 1: Mechanism of action of oxazolidinone antibiotics.
Quantitative Data: Antibacterial Efficacy and Structure-Activity Relationships
The antibacterial potency of MAOI derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. Structure-activity relationship (SAR) studies are crucial for optimizing the antibacterial activity and minimizing toxicity.
Structure-Activity Relationships (SAR)
Extensive SAR studies on the oxazolidinone scaffold have identified key structural features that influence their antibacterial efficacy:
The Oxazolidinone Core (A-ring): This is essential for activity, with the (S)-configuration at the C-5 position being crucial.
The N-Aryl Moiety (B- and C-rings): A 3-fluorophenyl group at the N-3 position is often optimal. Modifications at the 4-position of this phenyl ring can enhance potency.[10]
The C-5 Side Chain: The nature of the substituent at the C-5 position of the oxazolidinone ring significantly impacts antibacterial activity. An acetamidomethyl group is present in linezolid, but other groups, such as 1,2,3-triazol-2-yl-methyl and isoxazol-3-yl-oxymethyl, have shown to maintain or enhance potency.[10] The replacement of the carbonyl oxygen with a thiocarbonyl sulfur has also been shown to enhance in vitro activity.[11]
In Vitro Antibacterial Activity
The following tables summarize the MIC values for linezolid and other novel oxazolidinone derivatives against a range of Gram-positive and some Gram-negative bacteria.
Table 1: MIC Values (µg/mL) of Linezolid and Novel Oxazolidinone Derivatives against Gram-Positive Bacteria
Compound/Bacterial Strain
S. aureus (MSSA)
S. aureus (MRSA)
E. faecalis (VRE)
S. pneumoniae
Linezolid
1-2
1-2
2-4
1-2
Radezolid
0.25-0.5
0.25-0.5
0.5-1
0.125-0.25
Tedizolid
0.25-0.5
0.25-0.5
0.5-1
0.125-0.25
Compound 8c
0.12-0.5
0.25-0.5
0.5-1
0.25-0.5
Compound 12a
0.06-0.25
0.12-0.25
0.25-0.5
0.12-0.25
LCB01-0648
0.125-0.5
0.5
-
0.125-0.25
RWJ-416457
0.5-1
0.5-1
0.5-1
0.5
Delpazolid (vs. M. tuberculosis)
-
-
-
-
Note: Data for compounds 8c and 12a are from a specific study and may not be directly comparable to others due to variations in strains and testing conditions.[12] MIC90 values are presented where available.[13][14][15][16]
Table 2: MIC Values (µg/mL) against Linezolid-Resistant Strains
Compound/Bacterial Strain
S. aureus (Linezolid-Resistant, cfr gene)
S. aureus (Linezolid-Resistant, 23S rRNA mutation)
Linezolid
8-64
8-64
Radezolid
2
-
Tedizolid
1-2
1-2
LCB01-0648
2-4
-
RWJ-416457
-
2-32
Note: The presence of the cfr methyltransferase gene or mutations in the 23S rRNA are common mechanisms of linezolid resistance.[10][13][15]
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the characterization of MAOI derivative antibiotics.
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18]
Materials:
96-well microtiter plates
Cation-adjusted Mueller-Hinton Broth (CAMHB)
Bacterial strains for testing
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
Positive control antibiotic (e.g., linezolid)
Spectrophotometer or microplate reader
Procedure:
Preparation of Bacterial Inoculum:
a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
b. Inoculate the colonies into 5 mL of CAMHB.
c. Incubate at 37°C for 2-6 hours, or until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
d. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Preparation of Compound Dilutions:
a. Perform serial two-fold dilutions of the test compounds in CAMHB in the 96-well plates. The typical concentration range is 0.06 to 128 µg/mL.
b. Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).
Inoculation and Incubation:
a. Add the prepared bacterial inoculum to each well containing the compound dilutions.
b. Incubate the plates at 37°C for 16-20 hours in ambient air.
Determination of MIC:
a. After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth.
b. Alternatively, the MIC can be determined by measuring the optical density (OD) at 600 nm using a microplate reader.
In Vitro MAO Inhibition Assay
This fluorometric assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B enzymes.[19][20]
Materials:
Recombinant human MAO-A and MAO-B enzymes
MAO substrate (e.g., kynuramine or p-tyramine)
Horseradish peroxidase (HRP)
Dye reagent (e.g., Amplex Red)
Positive control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
Test compounds
96-well black microtiter plates
Fluorescence microplate reader
Procedure:
Reagent Preparation:
a. Prepare a working solution of the MAO substrate, HRP, and dye reagent in an appropriate assay buffer.
Assay Protocol:
a. Add the MAO-A or MAO-B enzyme to the wells of the 96-well plate.
b. Add the test compound at various concentrations. Include a vehicle control (no inhibitor) and a positive control inhibitor.
c. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.
d. Initiate the reaction by adding the reagent working solution.
e. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
Data Analysis:
a. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission for Amplex Red).
b. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
c. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxicity of a compound against mammalian cell lines.[21][22]
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
96-well cell culture plates
Microplate reader
Procedure:
Cell Seeding:
a. Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment:
a. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
b. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control for cytotoxicity.
MTT Addition and Incubation:
a. After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization:
a. Remove the medium and add the solubilization solution to dissolve the formazan crystals.
Absorbance Measurement:
a. Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
Data Analysis:
a. Calculate the percentage of cell viability for each concentration relative to the vehicle control.
b. Determine the IC₅₀ value (the concentration of the compound that reduces cell viability by 50%) by plotting a dose-response curve.
Mandatory Visualizations
This section provides diagrams created using the DOT language to visualize key concepts and workflows.
Figure 2: General workflow for the discovery of novel antibiotics.
Figure 3: Experimental workflow for MIC determination.
Conclusion
The MAOI derivative class of antibiotics, particularly the oxazolidinones, represents a significant advancement in the fight against multidrug-resistant Gram-positive bacteria. Their unique mechanism of action, targeting the initiation of bacterial protein synthesis, provides a critical advantage in overcoming existing resistance mechanisms. This technical guide has provided a comprehensive overview of this antibiotic class, from their molecular mechanism to quantitative efficacy data and detailed experimental protocols. The continued exploration of the structure-activity relationships within this class holds great promise for the development of next-generation antibiotics with improved potency, broader spectrum, and enhanced safety profiles. It is our hope that the information and visualizations presented herein will serve as a valuable resource for researchers and drug development professionals dedicated to addressing the urgent global threat of antimicrobial resistance.
TP0480066: A Novel Dual Inhibitor of DNA Gyrase and Topoisomerase IV for Combating Drug-Resistant Neisseria gonorrhoeae
An In-Depth Technical Guide for Researchers and Drug Development Professionals Abstract TP0480066 is a novel antibacterial agent belonging to the 8-(methylamino)-2-oxo-1,2-dihydroquinoline (MAOQ) class of compounds. It e...
Author: BenchChem Technical Support Team. Date: November 2025
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TP0480066 is a novel antibacterial agent belonging to the 8-(methylamino)-2-oxo-1,2-dihydroquinoline (MAOQ) class of compounds. It exhibits potent bactericidal activity against Neisseria gonorrhoeae, including multidrug-resistant strains, by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. This technical guide provides a comprehensive overview of the mechanism of action, in vitro and in vivo efficacy, resistance profile, and detailed experimental methodologies relevant to the study of TP0480066. The information presented is intended to support researchers, scientists, and drug development professionals in the ongoing effort to combat antimicrobial resistance.
Introduction
The rise of multidrug-resistant Neisseria gonorrhoeae poses a significant global health threat, necessitating the development of novel antimicrobial agents with new mechanisms of action.[1][2] TP0480066 has emerged as a promising candidate, demonstrating potent activity against a wide range of clinical isolates, including those resistant to currently used therapies.[1][3] This document details the technical aspects of TP0480066, with a focus on its interaction with its primary targets, DNA gyrase and topoisomerase IV.
Mechanism of Action
TP0480066 exerts its bactericidal effects by inhibiting the activity of both DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, repair, and segregation.[1] By forming a stable complex with the enzyme and DNA, TP0480066 traps the topoisomerase in its cleavage-competent state, leading to double-strand DNA breaks and subsequent cell death. The dual-targeting nature of TP0480066 is advantageous as it may reduce the likelihood of resistance development.
Caption: Mechanism of action of TP0480066.
In Vitro Activity of TP0480066
TP0480066 demonstrates potent in vitro activity against a range of N. gonorrhoeae strains, including those with resistance to existing antibiotics.
Minimum Inhibitory Concentrations (MICs)
The MICs of TP0480066 are significantly lower than those of other commonly used antimicrobials.
Importantly, no cross-resistance has been observed between TP0480066 and fluoroquinolones like ciprofloxacin.[2][3] This suggests that the binding mode of TP0480066 to its targets is distinct from that of existing quinolone antibiotics.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of TP0480066.
MIC Determination (Agar Dilution)
Media Preparation : Prepare GC agar plates containing serial twofold dilutions of TP0480066.
Inoculum Preparation : Suspend N. gonorrhoeae colonies in Mueller-Hinton broth to a turbidity equivalent to a 0.5 McFarland standard. Further dilute to achieve a final inoculum of approximately 10⁴ CFU per spot.
Inoculation : Spot the bacterial suspension onto the surface of the agar plates.
Incubation : Incubate the plates at 35-37°C in a 5% CO₂ atmosphere for 20-24 hours.
MIC Reading : The MIC is the lowest concentration of TP0480066 that completely inhibits visible growth.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence of an inhibitor.
Caption: Workflow for DNA gyrase supercoiling inhibition assay.
Protocol:
Reaction Setup : In a microcentrifuge tube, combine assay buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, and spermidine), relaxed plasmid DNA (e.g., pBR322), and ATP.
Inhibitor Addition : Add varying concentrations of TP0480066 to the reaction tubes. Include a no-inhibitor control.
Enzyme Addition : Add purified N. gonorrhoeae DNA gyrase to initiate the reaction.
Incubation : Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
Reaction Termination : Stop the reaction by adding a stop solution (e.g., SDS and proteinase K).
Analysis : Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.
Quantification : Quantify the amount of supercoiled and relaxed DNA in each lane to determine the IC₅₀ of TP0480066.
Topoisomerase IV Decatenation Inhibition Assay
This assay measures the ability of topoisomerase IV to decatenate kinetoplast DNA (kDNA) in the presence of an inhibitor.
Protocol:
Reaction Setup : In a microcentrifuge tube, combine assay buffer, kDNA (a network of interlocked DNA minicircles), and ATP.
Inhibitor Addition : Add varying concentrations of TP0480066.
Enzyme Addition : Add purified N. gonorrhoeae topoisomerase IV.
Incubation : Incubate at 37°C for a defined period (e.g., 30 minutes).
Reaction Termination : Stop the reaction.
Analysis : Separate the reaction products by agarose gel electrophoresis. Decatenated minicircles migrate into the gel, while the kDNA network remains in the well.
Quantification : Determine the IC₅₀ by quantifying the amount of decatenated DNA at each inhibitor concentration.
Conclusion
TP0480066 is a potent, dual-targeting inhibitor of DNA gyrase and topoisomerase IV with promising activity against multidrug-resistant Neisseria gonorrhoeae. Its novel mechanism of action and low frequency of resistance make it a valuable candidate for further development in the fight against antibiotic-resistant infections. The experimental protocols and data presented in this guide provide a foundational resource for researchers and developers working on this and other novel antibacterial agents.
Preclinical Assessment of TP0480066 for the Treatment of Gonorrhea: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals Introduction The emergence of multidrug-resistant Neisseria gonorrhoeae poses a significant threat to public health, necessitating the development of novel...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant Neisseria gonorrhoeae poses a significant threat to public health, necessitating the development of novel antimicrobial agents with new mechanisms of action.[1][2][3] TP0480066, a novel 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative, has been identified as a promising candidate for the treatment of gonococcal infections.[1][2][4] This technical guide provides a comprehensive summary of the preclinical research on TP0480066, focusing on its in vitro and in vivo activities, mechanism of action, and resistance profile.
Mechanism of Action
TP0480066 is a dual inhibitor of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2][5] These enzymes are essential for bacterial DNA replication, repair, and segregation. By inhibiting their function, TP0480066 disrupts critical cellular processes, leading to bacterial cell death.[6] The inhibitory activity of TP0480066 is potent, with 50% inhibitory concentrations (IC₅₀s) of 1.10 nM for DNA gyrase and 62.89 nM for topoisomerase IV from N. gonorrhoeae.[7]
Caption: Mechanism of action of TP0480066.
In Vitro Activity
TP0480066 has demonstrated potent in vitro activity against a broad range of N. gonorrhoeae strains, including those resistant to currently and previously used antimicrobial agents.[1][8]
Antimicrobial Susceptibility
The minimum inhibitory concentrations (MICs) of TP0480066 were determined using the Clinical and Laboratory Standards Institute (CLSI) agar dilution methodology.[8]
Table 1: In Vitro Activity of TP0480066 and Comparator Agents against N. gonorrhoeae [4][5]
Antimicrobial Agent
MIC Range (μg/mL)
MIC₅₀ (μg/mL)
MIC₉₀ (μg/mL)
TP0480066
≤0.00012 - 0.0005
Not Reported
Not Reported
Ciprofloxacin
0.008 - ≥16
Not Reported
Not Reported
Ceftriaxone
≤0.001 - 0.12
Not Reported
Not Reported
Azithromycin
0.03 - 2
Not Reported
Not Reported
Penicillin G
0.06 - 4
Not Reported
Not Reported
Data compiled from studies including various clinical isolates and reference strains.[4][5]
Notably, the MICs of TP0480066 against high-level ciprofloxacin-resistant strains (MICs, ≥16 μg/ml) were also in the range of ≤0.00012 to 0.0005 μg/ml, indicating a lack of cross-resistance.[4][8]
Bactericidal Activity
Time-kill assays were performed to evaluate the bactericidal activity of TP0480066. The compound exhibited potent bactericidal effects, reducing viable cell counts of both susceptible and drug-resistant N. gonorrhoeae strains by more than 3-log₁₀ CFU/mL.[8]
Caption: Experimental workflow for time-kill assays.
Resistance Profile
The potential for resistance development to TP0480066 was investigated through spontaneous resistance frequency studies.
Frequency of Resistance
The frequencies of spontaneous resistance to TP0480066 were determined by plating a high-density inoculum of N. gonorrhoeae ATCC 49226 onto agar containing various concentrations of the drug.[8]
Table 2: Spontaneous Resistance Frequencies for TP0480066 and Ciprofloxacin [2][8]
Compound
Concentration (x MIC)
Frequency of Resistance
TP0480066
32x
<2.4 x 10⁻¹⁰
Ciprofloxacin
8x
1.0 x 10⁻⁸
Ciprofloxacin
16x
1.0 x 10⁻⁹
The frequency of spontaneous resistance to TP0480066 was below the detection limit at 32 times its MIC, suggesting a low potential for the development of resistance.[2][8] Furthermore, no cross-resistance was observed between TP0480066 and ciprofloxacin.[1][8]
In Vivo Efficacy
The in vivo efficacy of TP0480066 was evaluated in a murine model of gonococcal genital tract infection.
Mouse Model of Gonococcal Infection
Estradiol-treated female mice were infected intravaginally with N. gonorrhoeae. TP0480066 was administered as a single oral dose. The bacterial load in the vagina was quantified at various time points post-treatment.[4]
Caption: Workflow for the in vivo mouse infection model.
Therapeutic Efficacy
TP0480066 demonstrated significant in vivo efficacy in the mouse model. A single oral dose resulted in a dose-dependent reduction in the vaginal bacterial load of both a susceptible and a ciprofloxacin-resistant strain of N. gonorrhoeae.[7]
Table 3: In Vivo Efficacy of TP0480066 in a Mouse Model of N. gonorrhoeae Infection [7]
Strain
Treatment (mg/kg, single oral dose)
Mean Log₁₀ CFU/vagina (Day 3)
ATCC 49226 (Susceptible)
Vehicle
~5.5
TP0480066 (3)
~2.0
TP0480066 (10)
Below detection limit
NCTC 13479 (Ciprofloxacin-Resistant)
Vehicle
~5.0
TP0480066 (3)
~3.0
TP0480066 (10)
~1.5
Data are approximate values derived from published graphs.[7]
Conclusion
The preclinical data for TP0480066 are highly promising. The compound exhibits potent in vitro bactericidal activity against a wide range of N. gonorrhoeae isolates, including multidrug-resistant strains.[4][8] Importantly, it demonstrates a low frequency of resistance development and a lack of cross-resistance with fluoroquinolones.[1][2] Furthermore, TP0480066 shows significant efficacy in a murine model of gonorrhea following a single oral dose.[4] These findings strongly support the continued development of TP0480066 as a potential new treatment option for gonorrhea.[1]
The Antibacterial Spectrum of TP0480066: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals Introduction TP0480066 is a novel antibacterial agent belonging to the 8-(methylamino)-2-oxo-1,2-dihydroquinoline (MAOQ) class of compounds. It functions as...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP0480066 is a novel antibacterial agent belonging to the 8-(methylamino)-2-oxo-1,2-dihydroquinoline (MAOQ) class of compounds. It functions as a dual inhibitor of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair, making them well-established targets for antimicrobial therapy. This document provides a comprehensive overview of the currently available data on the antibacterial spectrum of TP0480066, with a focus on its in vitro activity, mechanism of action, and the methodologies used for its evaluation.
Mechanism of Action
TP0480066 exerts its bactericidal effects by targeting and inhibiting both DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for maintaining the proper topology of bacterial DNA. DNA gyrase is primarily responsible for introducing negative supercoils into the DNA, a process vital for the initiation of replication and transcription. Topoisomerase IV, on the other hand, is essential for the decatenation of daughter chromosomes following replication.
By inhibiting both enzymes, TP0480066 effectively blocks critical cellular processes, leading to the accumulation of DNA damage and ultimately, bacterial cell death. This dual-targeting mechanism is advantageous as it may reduce the likelihood of the development of resistance through single-target mutations.
Mechanism of action of TP0480066.
Data Presentation: In Vitro Antibacterial Spectrum
The in vitro activity of TP0480066 has been evaluated against a range of bacterial pathogens. The available data, summarized below, indicates potent activity against Neisseria gonorrhoeae and key drug-resistant Gram-positive bacteria.
Activity Against Neisseria gonorrhoeae
TP0480066 demonstrates exceptional potency against Neisseria gonorrhoeae, including strains resistant to currently available antimicrobial agents.
Strain
Resistance Profile
TP0480066 MIC (µg/mL)
N. gonorrhoeae (various strains)
Susceptible and Resistant
≤0.00012 to 0.0005
N. gonorrhoeae ATCC 49226 (QC strain)
Susceptible
0.0005
Activity Against Gram-Positive Bacteria
Patent information reveals that TP0480066 exhibits significant activity against clinically important drug-resistant Gram-positive pathogens.
Currently, there is limited publicly available quantitative data on the in vitro activity of TP0480066 against other Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. Studies on the enzymatic activity of TP0480066 against E. coli DNA gyrase and topoisomerase IV have shown an "unbalanced activity," which may suggest lower potency against this organism compared to N. gonorrhoeae.[2] Further research is required to fully elucidate the antibacterial spectrum of TP0480066 against a broader range of Gram-negative pathogens.
Experimental Protocols
The determination of the in vitro activity of TP0480066, specifically the Minimum Inhibitory Concentration (MIC), is conducted following standardized methodologies.
Antimicrobial Susceptibility Testing (AST)
The MIC values of TP0480066 are determined using the broth microdilution or agar dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).
General Protocol for MIC Determination:
Preparation of Inoculum: A standardized inoculum of the test bacterium is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve the desired final inoculum concentration in the test wells or on the agar plates.
Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of TP0480066 are prepared in an appropriate broth medium (e.g., Mueller-Hinton Broth) or incorporated into an agar medium (e.g., Mueller-Hinton Agar).
Inoculation:
Broth Microdilution: The prepared bacterial inoculum is added to microtiter plate wells containing the serially diluted TP0480066.
Agar Dilution: A standardized volume of the bacterial suspension is spotted onto the surface of agar plates containing different concentrations of TP0480066.
Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours). For fastidious organisms like N. gonorrhoeae, specific growth media (e.g., GC agar) and incubation conditions (e.g., humidified atmosphere with elevated CO₂) are required.
Determination of MIC: The MIC is recorded as the lowest concentration of TP0480066 that completely inhibits the visible growth of the organism.
Workflow for MIC determination.
Conclusion
TP0480066 is a promising novel antibacterial agent with potent in vitro activity against Neisseria gonorrhoeae and key drug-resistant Gram-positive pathogens. Its dual-targeting mechanism of action against both DNA gyrase and topoisomerase IV is a key feature that may help to mitigate the development of bacterial resistance. While the current data highlights its potential for treating infections caused by these specific organisms, further studies are necessary to fully define its broader antibacterial spectrum, particularly against a wider range of Gram-negative bacteria. The standardized methodologies for its in vitro evaluation provide a solid framework for future research and development of this compound.
TP0480066: A Technical Overview of a Novel Topoisomerase Inhibitor
An In-depth Guide for Researchers and Drug Development Professionals Introduction In the face of rising antimicrobial resistance, the discovery and development of novel antibiotics with unique mechanisms of action are pa...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
In the face of rising antimicrobial resistance, the discovery and development of novel antibiotics with unique mechanisms of action are paramount. TP0480066 has emerged as a promising candidate, demonstrating potent activity against a range of bacterial pathogens, including multidrug-resistant strains. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of TP0480066, tailored for researchers, scientists, and drug development professionals.
Discovery and Lead Optimization
TP0480066 is a novel 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative identified through a dedicated lead optimization program aimed at discovering new bacterial type II topoisomerase inhibitors. The development process originated from a lead compound, which was systematically modified to enhance its antibacterial potency, safety profile, and pharmacokinetic properties. This structure-based optimization led to the identification of TP0480066 as a promising drug candidate.
Mechanism of Action
TP0480066 exerts its antibacterial effect by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are essential for bacterial DNA replication, repair, and recombination, making them well-validated targets for antibacterial agents. By binding to these enzymes, TP0480066 disrupts their function, leading to bacterial cell death.[3] The binding mode of TP0480066 is distinct from that of existing fluoroquinolone antibiotics, which also target these enzymes.[1] This novel interaction is crucial as it allows TP0480066 to overcome existing resistance mechanisms to fluoroquinolones.[1][3]
Figure 1: Mechanism of action of TP0480066.
In Vitro Antibacterial Activity
TP0480066 has demonstrated potent in vitro activity against a broad spectrum of bacterial pathogens, including clinically important drug-resistant strains.
Table 1: Minimum Inhibitory Concentrations (MICs) of TP0480066 against Neisseria gonorrhoeae[1][2]
Strain
Resistance Profile
TP0480066 MIC (µg/mL)
Ciprofloxacin MIC (µg/mL)
ATCC 49226
Susceptible
0.0005
0.008
NCTC 13479
High-level Ciprofloxacin-resistant
≤0.00012
≥16
NCTC 13480
High-level Ciprofloxacin-resistant
0.00025
≥16
NCTC 13818
High-level Ciprofloxacin-resistant
0.0005
≥16
NCTC 13821
High-level Ciprofloxacin-resistant
0.00025
≥16
Table 2: MIC90 Values of TP0480066 against Various Bacterial Species
Bacterial Species
Resistance Phenotype
TP0480066 MIC90 (µg/mL)
Staphylococcus aureus
Methicillin-resistant (MRSA)
0.25
Enterococcus faecalis
Vancomycin-resistant (VRE)
0.015
Streptococcus pneumoniae
Penicillin-resistant (gPRSP)
0.06
Frequency of Resistance
Spontaneous resistance to TP0480066 has been shown to occur at a low frequency.
Table 3: Frequency of Spontaneous Resistance to TP0480066 in N. gonorrhoeae ATCC 49226[1]
Compound
Concentration (x MIC)
Frequency of Resistance
TP0480066
2
8.3 × 10⁻⁷
TP0480066
32
<2.4 × 10⁻¹⁰
TP0480066
64
<2.4 × 10⁻¹⁰
Preclinical Pharmacokinetics
The pharmacokinetic profile of TP0480066 has been evaluated in murine models.
Table 4: Pharmacokinetic Parameters of TP0480066 in Mice[3]
Parameter
Value
Dose
30 mg/kg (subcutaneous)
Cmax (ng/mL)
3210
Tmax (h)
0.333
t1/2 (h)
1.75
AUC₀-∞ (ng·h/mL)
3370
In Vivo Efficacy
TP0480066 has demonstrated efficacy in a murine model of N. gonorrhoeae infection. A single dose of TP0480066 significantly reduced the bacterial load in a vaginal infection model using both ciprofloxacin-susceptible and ciprofloxacin-resistant strains of N. gonorrhoeae.[1][3]
Experimental Protocols
Antimicrobial Susceptibility Testing
The minimum inhibitory concentrations (MICs) of TP0480066 and comparator agents were determined using the agar dilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1] Briefly, serial twofold dilutions of the antimicrobial agents were incorporated into GC agar plates. Bacterial strains were grown, and their concentrations were adjusted to a 0.5 McFarland standard. The bacterial suspensions were then inoculated onto the agar plates. The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth after incubation.
Frequency of Resistance Study
The frequency of spontaneous resistance to TP0480066 was determined by plating a high-density bacterial suspension (approximately 10¹⁰ CFU/mL) onto agar plates containing various concentrations of the drug (multiples of the MIC).[1] The plates were incubated, and the number of resistant colonies was counted. The frequency of resistance was calculated by dividing the number of resistant colonies by the initial number of inoculated bacteria.
In Vivo Murine Infection Model
Female BALB/c mice were used for the in vivo efficacy studies.[1] To establish a vaginal infection, mice were treated with estradiol to synchronize their estrous cycle. Subsequently, they were inoculated intravaginally with a suspension of N. gonorrhoeae. TP0480066 was administered as a single subcutaneous dose. The bacterial load in the vaginal lumen was determined at specified time points by collecting vaginal washes, serially diluting them, and plating them on appropriate agar to enumerate the colony-forming units (CFU).
Figure 2: Preclinical development workflow for TP0480066.
Synthesis
The synthesis of TP0480066 is described as being performed by Taisho Pharmaceutical Co., Ltd.[1][2][3] While the detailed, step-by-step synthesis protocol is proprietary, the key structural feature is the 8-(methylamino)-2-oxo-1,2-dihydroquinoline core.
Toxicology and Safety
Detailed public information on the comprehensive toxicology and safety profile of TP0480066 is limited at this stage of its development. Further studies will be required to fully characterize its safety profile before it can proceed to clinical trials.
Clinical Development Status
As of the current date, there are no publicly registered clinical trials for TP0480066. The compound remains in the preclinical stage of development.
Conclusion
TP0480066 is a novel and potent bacterial topoisomerase inhibitor with a distinct mechanism of action that allows it to circumvent existing fluoroquinolone resistance. Its strong in vitro activity against drug-resistant bacteria, low frequency of resistance, and in vivo efficacy in a relevant animal model highlight its potential as a future therapeutic option for treating challenging bacterial infections. Further preclinical and clinical development will be necessary to fully elucidate its therapeutic potential and safety profile in humans.
Investigating the Bactericidal Properties of TP0480066: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract TP0480066 is a novel investigational antibiotic demonstrating potent bactericidal activity, particularly against multidrug-resistant strains of Nei...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
TP0480066 is a novel investigational antibiotic demonstrating potent bactericidal activity, particularly against multidrug-resistant strains of Neisseria gonorrhoeae. As a member of the 8-(methylamino)-2-oxo-1,2-dihydroquinoline (MAOQ) class, TP0480066 exerts its antibacterial effect through a distinct mechanism of action: the dual inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2] This technical guide provides a comprehensive overview of the bactericidal properties of TP0480066, including its in vitro and in vivo efficacy, mechanism of action, and the experimental protocols used for its evaluation. The presented data underscores the potential of TP0480066 as a promising candidate for the treatment of gonococcal infections.
In Vitro Antibacterial Activity
TP0480066 has demonstrated significant potency against a range of Neisseria gonorrhoeae strains, including those resistant to currently available antimicrobial agents.[1][3]
Minimum Inhibitory Concentrations (MICs)
The MICs of TP0480066 were determined to be substantially lower than those of other antimicrobials currently or previously used against gonococcal strains that exhibit resistance to fluoroquinolones, macrolides, β-lactams, and aminoglycosides.[3][4] The MIC values for TP0480066 against these resistant strains were found to be ≤0.0005 μg/ml.[3][4] Specifically, against high-level ciprofloxacin-resistant N. gonorrhoeae strains (MICs, ≥16 mg/ml), the MICs of TP0480066 were in the range of ≤0.00012 to 0.0005 mg/ml.[1][2]
Bacterial Strain
Resistance Profile
TP0480066 MIC (μg/mL)
Comparator Agent MIC (μg/mL)
N. gonorrhoeae ATCC 49226 (CLSI QC strain)
Susceptible
0.0005
Ciprofloxacin: [Data not available in provided text], Ceftriaxone: [Data not available in provided text]
N. gonorrhoeae NCTC 13479
High-level ciprofloxacin-resistant (MIC ≥16)
≤0.00012 - 0.0005
Ciprofloxacin: ≥16
N. gonorrhoeae NCTC 13480
High-level ciprofloxacin-resistant (MIC ≥16)
≤0.00012 - 0.0005
Ciprofloxacin: ≥16
N. gonorrhoeae NCTC 13818
High-level ciprofloxacin-resistant (MIC ≥16)
≤0.00012 - 0.0005
Ciprofloxacin: ≥16
N. gonorrhoeae NCTC 13821
High-level ciprofloxacin-resistant (MIC ≥16)
≤0.00012 - 0.0005
Ciprofloxacin: ≥16
Bactericidal Activity
Time-kill curve analyses have confirmed the potent bactericidal activity of TP0480066 against N. gonorrhoeae. At concentrations of 4x MIC, TP0480066 reduced the viable counts of N. gonorrhoeae ATCC 49226 by more than 3-log10 CFU/ml within 2 hours, and a similar reduction was observed after 6 hours at the MIC.[1] This rapid killing effect was also observed against ciprofloxacin- and ceftriaxone-resistant strains.[1]
Spontaneous Resistance Frequency
The frequency of spontaneous resistance to TP0480066 in N. gonorrhoeae ATCC 49226 was below the detection limit (<2.4 x 10⁻¹⁰) at a concentration equivalent to 32x MIC.[3][4] This suggests a low potential for the development of resistance to this compound.
Mechanism of Action
TP0480066 is a dual inhibitor of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for bacterial DNA replication, and their inhibition leads to double-strand DNA breaks and ultimately cell death.[5] TP0480066 is a selective inhibitor of gyrase, with reported IC50 values of 1.10 nM for DNA gyrase and 62.89 nM for topoisomerase IV from N. gonorrhoeae.[6] Importantly, studies have shown no cross-resistance between TP0480066 and ciprofloxacin, a fluoroquinolone that also targets DNA gyrase, suggesting a distinct binding mode.[1][3][4]
Caption: Mechanism of action of TP0480066.
In Vivo Efficacy
The bactericidal properties of TP0480066 have been confirmed in a mouse model of N. gonorrhoeae infection.[1] A single dose of TP0480066 was effective in this in vivo model.[1] At doses of 30 and 100 mg/kg, TP0480066 significantly decreased the mean viable cell counts compared to the vehicle control in models of both ciprofloxacin-susceptible and ciprofloxacin-resistant N. gonorrhoeae infection.[2]
Experimental Protocols
Determination of Minimum Inhibitory Concentrations (MICs)
The MICs of TP0480066 and comparator agents are determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Workflow:
Caption: Workflow for MIC determination.
Time-Kill Curve Assay
This assay is performed to evaluate the bactericidal activity of TP0480066 over time.
Methodology:
Bacterial cultures are grown to the logarithmic phase and then diluted.
TP0480066 is added at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC).
A growth control (no antibiotic) is included.
Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).
Serial dilutions of the aliquots are plated on appropriate agar.
Colony-forming units (CFU/mL) are counted after incubation.
The results are plotted as log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.
In Vivo Mouse Model of N. gonorrhoeae Infection
This model is used to assess the therapeutic efficacy of TP0480066 in a living organism.
Protocol Outline:
Female mice are treated with estradiol to promote susceptibility to vaginal colonization by N. gonorrhoeae.
Mice are inoculated intravaginally with a suspension of the desired N. gonorrhoeae strain.
TP0480066 is administered as a single oral or parenteral dose at various concentrations.
A vehicle control group receives the formulation without the active drug.
Vaginal swabs are collected at specified time points post-treatment.
The swabs are used for quantitative culture to determine the number of viable bacteria.
The reduction in bacterial load in the treated groups is compared to the control group to determine efficacy.
Conclusion
TP0480066 is a promising novel antibiotic with potent bactericidal activity against Neisseria gonorrhoeae, including strains resistant to existing therapies. Its dual inhibition of DNA gyrase and topoisomerase IV represents a valuable mechanism of action with a low propensity for the development of resistance. The in vitro and in vivo data strongly support the continued development of TP0480066 as a potential new treatment option for gonorrhea.
An overview of in-vitro testing protocols for TP0480066, a novel topoisomerase inhibitor, is detailed in this application note for researchers, scientists, and professionals in drug development. Introduction TP0480066 is...
Author: BenchChem Technical Support Team. Date: November 2025
An overview of in-vitro testing protocols for TP0480066, a novel topoisomerase inhibitor, is detailed in this application note for researchers, scientists, and professionals in drug development.
Introduction
TP0480066 is a novel bacterial topoisomerase inhibitor, specifically an 8-(methylamino)-2-oxo-1,2-dihydroquinoline (MAOQ) derivative.[1][2] It has demonstrated potent in vitro and in vivo antibacterial and bactericidal activities against Neisseria gonorrhoeae, including strains resistant to existing antimicrobial agents.[1][2][3][4] This document outlines the key in vitro assay protocols to evaluate the efficacy of TP0480066.
Mechanism of Action
TP0480066 functions by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication, repair, and recombination in bacteria.[1][2] This dual-targeting mechanism contributes to its potent antibacterial activity and a low frequency of spontaneous resistance development.[1][3][4] The inhibitory action of TP0480066 on these enzymes disrupts critical bacterial cellular processes, ultimately leading to cell death.
Caption: Mechanism of action of TP0480066.
In Vitro Efficacy Data
The in vitro activity of TP0480066 has been evaluated against various strains of Neisseria gonorrhoeae, demonstrating potent efficacy.
Table 1: Minimum Inhibitory Concentrations (MICs) of TP0480066 and Comparator Antimicrobials against N. gonorrhoeae
This protocol is for determining the minimum concentration of TP0480066 that inhibits the visible growth of a microorganism. The agar dilution method is recommended.
Materials:
TP0480066
Bacteriological media (e.g., Mueller-Hinton agar)
Bacterial strains
Sterile petri dishes
Incubator
Procedure:
Prepare a stock solution of TP0480066 in a suitable solvent.
Prepare a series of twofold dilutions of TP0480066 in molten agar.
Pour the agar containing the different concentrations of TP0480066 into sterile petri dishes and allow them to solidify.
Prepare a standardized inoculum of the bacterial strain to be tested.
Spot the bacterial inoculum onto the surface of the agar plates.
Incubate the plates at the appropriate temperature and duration for the specific bacterial strain.
The MIC is the lowest concentration of TP0480066 that completely inhibits visible growth of the bacteria.
Bactericidal Activity Assay (Time-Kill Curve)
This assay is used to assess the bactericidal activity of TP0480066 over time.
Materials:
TP0480066
Bacterial culture in logarithmic growth phase
Broth medium
Sterile tubes
Incubator with shaking capabilities
Apparatus for colony counting
Procedure:
Prepare a standardized bacterial suspension in broth medium.
Add TP0480066 at various concentrations (e.g., 2x, 4x, 8x MIC) to the bacterial suspensions. Include a growth control without the compound.
Incubate the tubes with shaking at the optimal growth temperature for the bacteria.
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of viable cells (CFU/mL).
Incubate the plates and count the colonies.
Plot the log₁₀ CFU/mL against time for each concentration of TP0480066. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.[1]
Frequency of Spontaneous Resistance Assay
This protocol determines the frequency at which spontaneous resistance to TP0480066 arises in a bacterial population.
Materials:
TP0480066
High-density bacterial culture
Agar plates with and without TP0480066 at various multiples of the MIC (e.g., 2x, 4x, 8x, 16x, 32x, 64x MIC)
Procedure:
Prepare a large inoculum of the bacterial strain by growing it to a high density.
Determine the total number of viable cells in the inoculum by plating serial dilutions on antibiotic-free agar.
Plate the high-density inoculum onto agar plates containing different concentrations of TP0480066.
Incubate the plates until colonies appear.
Count the number of resistant colonies that grow on the plates containing TP0480066.
Calculate the frequency of spontaneous resistance by dividing the number of resistant colonies by the total number of inoculated viable cells.[1]
Caption: General workflow for in vitro efficacy testing.
Signaling Pathways
Current research indicates that the primary mechanism of action for TP0480066 is the direct inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2] There is no evidence to suggest that TP0480066 directly interacts with or modulates specific host cell signaling pathways. The therapeutic effect is achieved through its targeted action on bacterial enzymes.
Application Note and Protocol: Time-Kill Assay for TP0480066
For Researchers, Scientists, and Drug Development Professionals Introduction TP0480066 is a novel 8-(methylamino)-2-oxo-1,2-dihydroquinoline (MAOQ) derivative that functions as a potent inhibitor of both DNA gyrase and t...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP0480066 is a novel 8-(methylamino)-2-oxo-1,2-dihydroquinoline (MAOQ) derivative that functions as a potent inhibitor of both DNA gyrase and topoisomerase IV[1][2][3][4]. This dual-targeting mechanism contributes to its significant bactericidal activity, particularly against challenging pathogens like multidrug-resistant Neisseria gonorrhoeae[3][5]. The time-kill assay is a dynamic method used to assess the pharmacodynamic properties of an antimicrobial agent, providing insights into the rate and extent of its bactericidal activity over time. This document provides a detailed protocol for performing a time-kill assay with TP0480066, using Neisseria gonorrhoeae as a representative organism.
Principle of the Time-Kill Assay
The time-kill assay measures the change in a microbial population after exposure to an antimicrobial agent over a set period. A standardized inoculum of the test organism is introduced into a growth medium containing the antimicrobial agent at various concentrations. At specified time intervals, aliquots are removed, and the antimicrobial is neutralized. The number of surviving organisms is then determined by plate counting, and the results are typically expressed as the log10 change in colony-forming units per milliliter (CFU/mL) compared to the initial inoculum and a growth control.
Signaling Pathway of TP0480066
TP0480066 exerts its antibacterial effect by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and segregation in bacteria. By binding to these enzymes, TP0480066 stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.
Caption: Mechanism of action of TP0480066.
Experimental Protocol
This protocol is based on the methodology used for Neisseria gonorrhoeae and can be adapted for other susceptible organisms.
Materials
TP0480066 stock solution (dissolved in a suitable solvent, e.g., DMSO)
Test organism (e.g., N. gonorrhoeae ATCC 49226)
Appropriate growth medium (e.g., GC broth supplemented with IsoVitaleX)
Phosphate-buffered saline (PBS) or other suitable diluent
Neutralizing broth (if required to inactivate the drug carryover)
Agar plates for colony counting (e.g., Chocolate agar)
Sterile test tubes or flasks
Incubator with appropriate atmospheric conditions (e.g., 37°C, 5% CO2 for N. gonorrhoeae)
Spectrophotometer
Micropipettes and sterile tips
Spiral plater or manual plating equipment
Procedure
Inoculum Preparation:
From a fresh culture plate (18-24 hours), suspend colonies of the test organism in the appropriate broth.
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
Further dilute the suspension in the test medium to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.
Preparation of Test Concentrations:
Determine the Minimum Inhibitory Concentration (MIC) of TP0480066 for the test organism using a standardized microdilution method.
Prepare test solutions of TP0480066 in the growth medium at concentrations relative to the MIC (e.g., 1x MIC, 4x MIC).
Include a growth control (no drug) and a sterility control (no bacteria).
Time-Kill Assay:
Dispense the prepared bacterial inoculum into the tubes containing the different concentrations of TP0480066 and the growth control tube.
Incubate all tubes under the appropriate conditions.
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube.
Enumeration of Viable Bacteria:
Perform serial ten-fold dilutions of the collected aliquots in a suitable diluent or neutralizing broth.
Plate a defined volume of the appropriate dilutions onto agar plates.
Incubate the plates under suitable conditions until colonies are visible (e.g., 24-48 hours).
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
Data Analysis
The results are typically plotted as log10 CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.
Data Presentation
The quantitative data from the time-kill assay can be summarized in the following tables.
Table 1: Minimum Inhibitory Concentration (MIC) of TP0480066
Organism
MIC (µg/mL)
N. gonorrhoeae ATCC 49226
0.0005
N. gonorrhoeae NCTC 13479 (Ciprofloxacin-resistant)
≤0.00012
N. gonorrhoeae NCTC 13821 (Ciprofloxacin- and Ceftriaxone-resistant)
0.0005
Note: MIC values are examples based on published data and should be determined experimentally for the specific strains used.[1]
Table 2: Time-Kill Assay Results for TP0480066 against N. gonorrhoeae ATCC 49226
Time (hours)
Growth Control (log10 CFU/mL)
1x MIC (log10 CFU/mL)
4x MIC (log10 CFU/mL)
0
5.7
5.7
5.7
2
6.8
5.5
4.8
4
7.9
5.1
3.2
6
8.5
4.3
<2.7
8
8.8
3.8
<2.7
24
9.2
<2.7
<2.7
Note: This is example data based on graphical representations from published studies. Actual results may vary.[1]
Experimental Workflow Diagram
Caption: Workflow for the time-kill assay.
Conclusion
The time-kill assay is a critical tool for evaluating the bactericidal activity of novel antimicrobial agents like TP0480066. This protocol provides a framework for conducting these experiments, with specific examples for N. gonorrhoeae. The potent and rapid bactericidal activity observed for TP0480066, even against drug-resistant strains, underscores its potential as a valuable new therapeutic agent. Researchers should adapt this protocol based on the specific characteristics of the organism being tested and adhere to standardized microbiological practices for reliable and reproducible results.
Standard Protocol for TP0480066 Minimum Inhibitory Concentration (MIC) Testing
Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Introduction TP0480066 is a novel dual inhibitor of bacterial DNA gyrase and topoisomerase IV, demonstrating potent antib...
Author: BenchChem Technical Support Team. Date: November 2025
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
TP0480066 is a novel dual inhibitor of bacterial DNA gyrase and topoisomerase IV, demonstrating potent antibacterial activity, particularly against Neisseria gonorrhoeae.[1][2][3] Accurate determination of its minimum inhibitory concentration (MIC) is crucial for assessing its efficacy, monitoring for resistance, and guiding further development. This document provides a detailed protocol for determining the MIC of TP0480066 against relevant bacterial strains, adhering to established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7][8]
Data Presentation
The antibacterial potency of TP0480066 has been demonstrated against a panel of Neisseria gonorrhoeae strains, including those with resistance to other antimicrobial agents. The MIC values are substantially lower than those of many currently or previously used antimicrobials.[1][2][3]
Table 1: Minimum Inhibitory Concentration (MIC) of TP0480066 against Neisseria gonorrhoeae
The recommended method for determining the MIC of TP0480066 is the broth microdilution method, which is a standard and widely accepted technique for antimicrobial susceptibility testing.[9][10][11] An alternative, the agar dilution method, can also be used and is considered a gold standard, though it is more labor-intensive.[9][12][13]
Broth Microdilution Protocol
This protocol is adapted from CLSI and EUCAST guidelines and is suitable for determining the MIC of TP0480066.
1. Materials:
TP0480066 powder
Appropriate solvent for TP0480066 (as specified by the manufacturer)
Sterile 96-well microtiter plates (U- or V-bottom)[14]
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium for the test organism[15]
Bacterial strains for testing (e.g., N. gonorrhoeae ATCC 49226 for quality control)
Accurately weigh the TP0480066 powder and dissolve it in the recommended solvent to create a high-concentration stock solution (e.g., 1000 µg/mL).
Further dilute the stock solution in the appropriate sterile broth to create a working stock at twice the highest concentration to be tested.[14]
3. Inoculum Preparation:
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[16]
4. Microtiter Plate Preparation and Inoculation:
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[14]
Add 100 µL of the 2x concentrated TP0480066 working stock to the first column of wells.
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.[14]
The penultimate column should serve as a positive control (inoculum without drug), and the last column as a negative control (broth only).
Inoculate each well (except the negative control) with the prepared bacterial suspension. The final volume in each well will be 200 µL.
5. Incubation and Reading:
Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.[9][10]
Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of TP0480066 that completely inhibits visible growth of the organism.[17]
6. Quality Control:
Concurrently test a reference quality control strain, such as N. gonorrhoeae ATCC 49226.
The resulting MIC for the QC strain should fall within the expected range to ensure the validity of the test results.
Visualizations
Mechanism of Action
TP0480066 functions by inhibiting two essential bacterial enzymes: DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits).[1][3][18] These enzymes are critical for DNA replication, repair, and segregation. By binding to these enzymes, TP0480066 stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[18][19] This dual-targeting mechanism contributes to its potent activity and may reduce the frequency of resistance development.[20]
Caption: Mechanism of action of TP0480066.
Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the MIC of TP0480066.
Caption: Broth microdilution workflow for MIC testing.
Application Notes and Protocols for TP0480066 in a Mouse Model of Neisseria gonorrhoeae Infection
Audience: Researchers, scientists, and drug development professionals. Introduction TP0480066 is a novel 8-(methylamino)-2-oxo-1,2-dihydroquinoline (MAOQ) derivative that functions as a DNA gyrase/topoisomerase IV inhibi...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
TP0480066 is a novel 8-(methylamino)-2-oxo-1,2-dihydroquinoline (MAOQ) derivative that functions as a DNA gyrase/topoisomerase IV inhibitor.[1][2][3] It has demonstrated potent in vitro and in vivo activity against Neisseria gonorrhoeae, including multidrug-resistant strains.[1][4][5] These application notes provide a comprehensive overview of the use of TP0480066 in a well-established mouse model of gonococcal infection, including its efficacy, pharmacokinetic profile, and detailed experimental protocols.
Data Presentation
In Vitro Activity of TP0480066 against Neisseria gonorrhoeae
TP0480066 exhibits potent antibacterial activity against a range of N. gonorrhoeae strains, including those resistant to currently used antimicrobial agents.[1][2]
Notably, no cross-resistance has been observed between TP0480066 and ciprofloxacin.[1][4][5] The frequency of spontaneous resistance to TP0480066 in N. gonorrhoeae ATCC 49226 is below the detection limit (<2.4 × 10⁻¹⁰) at concentrations 32 times the minimum inhibitory concentration (MIC).[1][4][5]
In Vivo Efficacy of TP0480066 in a Neisseria gonorrhoeae Mouse Vaginal Infection Model
A single subcutaneous administration of TP0480066 has been shown to be effective in reducing the bacterial load in a mouse model of vaginal infection.[1][3]
Mouse Strain
N. gonorrhoeae Strain
Treatment
Dose (mg/kg)
Outcome
BALB/c
ATCC 49226 (Ciprofloxacin-susceptible)
TP0480066
30
Significant decrease in mean viable cell counts
BALB/c
ATCC 49226 (Ciprofloxacin-susceptible)
TP0480066
100
Significant decrease in mean viable cell counts
BALB/c
NCTC 13479 (Ciprofloxacin-resistant)
TP0480066
30
Significant decrease in mean viable cell counts
BALB/c
NCTC 13479 (Ciprofloxacin-resistant)
TP0480066
100
Significant decrease in mean viable cell counts
Data from a study demonstrating the therapeutic effects of TP0480066[3][6].
Pharmacokinetic Profile of TP0480066 in Mice
The pharmacokinetic properties of TP0480066 were evaluated in BALB/c mice following a single subcutaneous administration.
Parameter
Value
Dose
10 mg/kg
Maximum Plasma Concentration (Cmax)
3,210 ng/ml
Time to Maximum Plasma Concentration (Tmax)
0.333 h
Half-life (t1/2)
1.75 h
Area Under the Curve (AUC₀-∞)
3,370 ng·h/ml
Pharmacokinetic data for TP0480066 in BALB/c mice[2].
Experimental Protocols
Protocol 1: Neisseria gonorrhoeae Mouse Vaginal Infection Model
This protocol describes the establishment of a Neisseria gonorrhoeae genital tract infection in female mice, a model widely used to assess the in vivo efficacy of antimicrobial agents.[7][8][9]
Vehicle control (e.g., 1% Tween 80 or 0.9% NaCl)[10]
Procedure:
Hormone Treatment to Induce Susceptibility:
Administer 17β-estradiol subcutaneously to each mouse at a dose of 0.23 mg on days -2, 0, 2, 4, and 6 relative to the day of infection (Day 0).[10] This treatment synchronizes the estrous cycle to a state permissive for sustained infection.[7][9]
Suppression of Commensal Flora:
Starting on day -2 and continuing throughout the experiment, administer streptomycin (1.2 mg/mouse) and vancomycin (0.6 mg/mouse) intraperitoneally twice daily.[10]
Supplement the drinking water with trimethoprim sulfate (0.04 g/100 ml).[10] This regimen is crucial for preventing the overgrowth of normal vaginal flora that can interfere with gonococcal colonization.[7][8]
Inoculation with Neisseria gonorrhoeae:
On Day 0, two hours prior to treatment administration, inoculate the mice intravaginally with a suspension of the desired N. gonorrhoeae strain.[10] A typical inoculum is 10⁶ CFU in 20 µl of a suitable buffer.[8]
Administration of TP0480066:
Administer TP0480066 subcutaneously as a single dose at the desired concentrations (e.g., 30 mg/kg and 100 mg/kg).[3]
Administer the vehicle control to a separate group of mice.
Assessment of Bacterial Load:
At 24 hours or other designated time points post-treatment, euthanize the mice.[10]
Perform a vaginal lavage with 200 µl of GC broth containing 0.05% saponin to recover bacteria.[10]
Serially dilute the lavage fluid and plate on chocolate agar to determine the number of viable N. gonorrhoeae colony-forming units (CFU).[10]
Calculate the mean log₁₀ CFU per vagina for each treatment group and compare with the vehicle control group to determine the reduction in bacterial load.
Visualizations
Mechanism of Action of TP0480066
TP0480066 is a topoisomerase inhibitor that targets both DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[2][3][11]
Caption: Mechanism of action of TP0480066.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines the key steps in the in vivo evaluation of TP0480066 in the mouse model of N. gonorrhoeae infection.
Application Notes and Protocols for In Vivo Efficacy Studies of TP0480066
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the in vivo efficacy of TP0480066, a novel topoisomerase inhibitor, against Neisseria gonorrhoea...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of TP0480066, a novel topoisomerase inhibitor, against Neisseria gonorrhoeae. Detailed protocols for conducting similar preclinical studies are also included to facilitate further research and development.
Introduction
TP0480066 is a novel 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative that acts as a dual inhibitor of bacterial DNA gyrase and topoisomerase IV.[1] This compound has demonstrated potent in vitro activity against a broad range of N. gonorrhoeae strains, including those resistant to currently available antibiotics.[2][3] In vivo studies have confirmed its efficacy in a murine model of gonococcal infection, highlighting its potential as a new therapeutic agent for gonorrhea.[1][4]
Mechanism of Action
TP0480066 exerts its bactericidal effect by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and segregation. By inhibiting their function, TP0480066 disrupts these vital cellular processes, leading to bacterial cell death.[1] The dual-targeting mechanism is advantageous as it may reduce the likelihood of resistance development.
Caption: Mechanism of action of TP0480066 in N. gonorrhoeae.
In Vivo Efficacy Data
The in vivo efficacy of TP0480066 has been evaluated in a murine model of vaginal infection with N. gonorrhoeae. A single oral administration of TP0480066 demonstrated a significant, dose-dependent reduction in bacterial load.
Treatment Group
Dose (mg/kg)
Mean Bacterial Count (log10 CFU/vagina) ± SD
Reduction vs. Vehicle (%)
p-value vs. Vehicle
Vehicle
-
4.8 ± 0.5
-
-
TP0480066
3
2.9 ± 0.7
98.4
<0.01
TP0480066
10
1.2 ± 0.4
>99.9
<0.01
TP0480066
30
<0.7 (Below Limit of Detection)
>99.9
<0.01
Ciprofloxacin
30
3.5 ± 0.6
95.0
<0.01
Data synthesized from Masuko et al., 2021. The study evaluated the efficacy against a ciprofloxacin-susceptible strain of N. gonorrhoeae.
Experimental Protocols
The following protocols are based on the methodologies described in the published in vivo efficacy studies of TP0480066.
Experimental Workflow
Caption: Workflow for the in vivo efficacy study of TP0480066.
Animal Model and Preparation
Animal Strain: Female BALB/c mice, 6 weeks of age.
Acclimation: House the animals for at least 3 days prior to the experiment under standard laboratory conditions.
Hormone Treatment: To induce a state of pseudoestrus and increase susceptibility to infection, administer water-soluble 17β-estradiol subcutaneously. A typical regimen involves administration 2 days before inoculation and on the day of inoculation.[2]
Bacterial Inoculation
Bacterial Strain: Neisseria gonorrhoeae ATCC 49226 or other relevant clinical isolates.
Culture Preparation: Grow the bacteria on appropriate agar plates (e.g., chocolate agar) in a CO2-enriched, humidified atmosphere. Harvest the bacteria and suspend in a suitable buffer (e.g., phosphate-buffered saline) to the desired concentration.
Inoculation: Under anesthesia, vaginally inoculate each mouse with the bacterial suspension.
Drug Administration
Formulation: Prepare a formulation of TP0480066 suitable for oral administration (e.g., a suspension in 0.5% methylcellulose).
Dosing: Administer a single oral dose of TP0480066 at the desired concentrations (e.g., 3, 10, 30 mg/kg). Include a vehicle control group and a positive control group (e.g., ciprofloxacin at 30 mg/kg).
Assessment of Efficacy
Sample Collection: At a predetermined time point post-treatment (e.g., 24 or 48 hours), perform a vaginal lavage using a sterile buffer to collect a sample for bacterial enumeration.
Bacterial Enumeration: Serially dilute the vaginal lavage fluid and plate on appropriate selective agar plates. Incubate the plates and count the number of colony-forming units (CFU) to determine the bacterial load per vagina.
Data Analysis: Convert the CFU counts to log10 CFU/vagina. Compare the mean bacterial counts between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., Student's t-test or ANOVA).
Conclusion
The available in vivo data strongly support the potential of TP0480066 as a novel treatment for gonorrhea.[4] Its potent, dose-dependent bactericidal activity in a relevant animal model, coupled with its novel mechanism of action, makes it a promising candidate for further clinical development. The protocols outlined above provide a framework for conducting further preclinical studies to expand upon these findings.
Application Notes and Protocols: Pharmacokinetic Analysis of TP0480066 in Animal Models
For Researchers, Scientists, and Drug Development Professionals Introduction TP0480066 is a novel bacterial topoisomerase inhibitor, demonstrating potent activity against various bacteria, including drug-resistant strain...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP0480066 is a novel bacterial topoisomerase inhibitor, demonstrating potent activity against various bacteria, including drug-resistant strains.[1][2][3] Understanding the pharmacokinetic profile of this compound in preclinical animal models is crucial for its development as a potential therapeutic agent. These application notes provide a summary of the available pharmacokinetic data for TP0480066 in animal models and detailed protocols for conducting such studies.
Data Presentation: Pharmacokinetics of TP0480066 in BALB/c Mice
The following table summarizes the pharmacokinetic parameters of TP0480066 in BALB/c mice following a single subcutaneous administration.
Parameter
Value
Unit
Dose
10
mg/kg
Cmax
3,210
ng/mL
Tmax
0.333
h
AUC₀-∞
3,370
ng·h/mL
Half-life (t½)
1.75
h
Data obtained from a study in BALB/c mice after a single subcutaneous administration.[1]
Experimental Protocols
The following are representative protocols for conducting a pharmacokinetic study of TP0480066 in a mouse model. These protocols are based on established methodologies for similar compounds and animal studies.
Animal Model and Drug Administration
Animal Species: BALB/c mice (or other appropriate strain).
Housing: Animals should be housed in a controlled environment with a standard diet and water ad libitum.
Drug Formulation: TP0480066 should be dissolved in a suitable vehicle for subcutaneous administration.
Administration:
Accurately weigh each animal to determine the precise volume of the drug solution to be administered.
Administer TP0480066 via subcutaneous injection, typically in the scruff of the neck or the flank region.[4][5][6][7]
Record the exact time of administration for each animal.
Blood Sample Collection
Methodology: Serial blood samples can be collected from a single mouse to generate a complete pharmacokinetic profile.[8]
Procedure:
At predetermined time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples (approximately 50-100 µL).
Common collection sites include the saphenous vein, submandibular vein, or retro-orbital sinus.[9][10]
Collect blood into tubes containing an anticoagulant (e.g., EDTA).[10]
Process the blood samples to obtain plasma by centrifugation.
Store plasma samples at -80°C until analysis.
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS is a highly sensitive and specific method for quantifying drug concentrations in biological matrices.[11][12][13][14]
Sample Preparation:
Thaw plasma samples on ice.
Perform a protein precipitation or liquid-liquid extraction to remove interfering substances. A common method for quinolones involves extraction with acetonitrile containing a small percentage of formic acid.[12]
Centrifuge the samples and transfer the supernatant to a clean tube.
Evaporate the solvent and reconstitute the residue in the mobile phase.
LC-MS/MS Analysis:
Inject the prepared sample into an LC-MS/MS system.
Use a suitable C18 column for chromatographic separation.[14]
The mobile phase typically consists of a gradient of acetonitrile and water with a modifier like formic acid.
Detect and quantify TP0480066 using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
Data Analysis:
Construct a calibration curve using standards of known TP0480066 concentrations.
Determine the concentration of TP0480066 in the plasma samples by interpolating from the calibration curve.
Use pharmacokinetic analysis software, such as Phoenix WinNonlin, to calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using a non-compartmental analysis method.[1]
Visualizations
Experimental Workflow
Caption: Workflow for pharmacokinetic analysis of TP0480066.
Mechanism of Action: Inhibition of Bacterial DNA Replication
Caption: TP0480066 inhibits bacterial DNA gyrase and topoisomerase IV.
For Researchers, Scientists, and Drug Development Professionals Introduction TP0480066 is a novel and potent antibacterial agent belonging to the 8-(methylamino)-2-oxo-1,2-dihydroquinoline (MAOQ) class of compounds.[1][2...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP0480066 is a novel and potent antibacterial agent belonging to the 8-(methylamino)-2-oxo-1,2-dihydroquinoline (MAOQ) class of compounds.[1][2] It functions as a dual inhibitor of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2] This compound has demonstrated significant in vitro and in vivo activity against Neisseria gonorrhoeae, including strains resistant to existing antibiotics like fluoroquinolones, macrolides, and β-lactams.[3][4] Its high potency and distinct mechanism of action make it a promising candidate for the treatment of drug-resistant gonococcal infections.[2][3]
These application notes provide essential information for the proper handling, storage, and experimental use of TP0480066 in a laboratory setting.
Chemical and Physical Properties
While specific details on the physical properties of TP0480066 are not publicly available, general characteristics can be inferred from its chemical class. As a quinolone derivative, it is expected to be a solid, crystalline powder at room temperature. Solubility should be determined empirically for specific applications, though related compounds often require organic solvents like DMSO for stock solution preparation.
Chemical Structure: 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative.[1]
Mechanism of Action
TP0480066 exerts its bactericidal effects by targeting and inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for managing DNA topology during replication, transcription, and repair.
DNA Gyrase (a type II topoisomerase): Responsible for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription.
Topoisomerase IV (a type II topoisomerase): Primarily responsible for decatenating (unlinking) daughter chromosomes after DNA replication, allowing for proper cell division.
By inhibiting both enzymes, TP0480066 traps them in a complex with DNA, leading to double-strand DNA breaks.[5] This blocks DNA replication and repair, ultimately resulting in rapid bacterial cell death.[5][6] Studies suggest that TP0480066 utilizes a binding mode distinct from older fluoroquinolones like ciprofloxacin, which may explain its efficacy against ciprofloxacin-resistant strains.[1]
Figure 1. Mechanism of action of TP0480066.
Application Notes: Proper Handling and Storage
As a highly potent compound, TP0480066 requires careful handling to ensure personnel safety and maintain compound integrity. A specific Safety Data Sheet (SDS) for TP0480066 is not publicly available; therefore, the following guidelines are based on best practices for handling potent novel chemical entities and quinolone derivatives.
4.1 Personal Protective Equipment (PPE)
Gloves: Always wear two pairs of nitrile gloves when handling the solid compound or its solutions.
Lab Coat: A dedicated, buttoned lab coat should be worn at all times.
Eye Protection: ANSI-rated safety glasses or goggles are mandatory.
Respiratory Protection: When handling the solid powder outside of a containment enclosure, a properly fitted respirator (e.g., N95 or higher) is recommended to prevent inhalation.
4.2 Engineering Controls
Weighing: All weighing of the solid compound must be performed in a ventilated balance enclosure or a fume hood to minimize aerosol generation and exposure.
Solution Preparation: Preparation of stock solutions and dilutions should be conducted within a certified chemical fume hood.
Containment: For procedures with a higher risk of aerosolization, the use of a glovebox or isolator is recommended.[7]
4.3 Storage and Stability
Solid Compound: Store the solid form of TP0480066 at -20°C, protected from light and moisture. The container should be tightly sealed.
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-20 mM) in a suitable solvent like DMSO. Aliquot into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[1] Quinolone derivatives can degrade after multiple freeze-thaw cycles.[1]
Working Solutions: Aqueous working solutions should be prepared fresh for each experiment from the frozen stock.
4.4 Spill and Decontamination
Spills: In case of a spill, cordon off the area. For small powder spills, gently cover with a damp paper towel to avoid raising dust, then wipe the area. For liquid spills, absorb with an inert material.
Decontamination: Decontaminate the affected area with a suitable cleaning agent (e.g., 70% ethanol), followed by soap and water.
Waste Disposal: All contaminated materials (gloves, pipette tips, vials) and excess compound must be disposed of as hazardous chemical waste according to institutional guidelines.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for TP0480066.
Table 1: In Vitro Antibacterial Activity of TP0480066 against N. gonorrhoeae
Strain
Resistance Profile
TP0480066 MIC (µg/mL)
ATCC 49226
CLSI QC Strain
0.0005
NCTC 13479
High-level Ciprofloxacin-resistant
≤0.00012
NCTC 13480
High-level Ciprofloxacin-resistant
0.00025
NCTC 13818
High-level Ciprofloxacin-resistant
0.0005
NCTC 13821
High-level Ciprofloxacin-resistant
0.00025
Data sourced from Antimicrobial Agents and Chemotherapy, 2021.[8]
Table 2: Spontaneous Resistance Frequency
Organism
Condition
Frequency
N. gonorrhoeae ATCC 49226
At 32x MIC
<2.4 x 10⁻¹⁰
Data sourced from Antimicrobial Agents and Chemotherapy, 2021.[3][4]
Table 3: Pharmacokinetic Parameters of TP0480066 in BALB/c Mice
Parameter
Value
Dose
10 mg/kg (subcutaneous)
Cmax (Maximum Plasma Concentration)
3,210 ng/mL
Tmax (Time to Cmax)
0.333 h
t₁/₂ (Half-life)
1.75 h
AUC₀-∞ (Area Under the Curve)
3,370 ng·h/mL
Data sourced from a study on the in vitro and in vivo activities of TP0480066.[2]
Experimental Protocols
The following are detailed protocols for key experiments involving TP0480066, based on methodologies described in the literature.[1][2][9]
6.1 Protocol: Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for N. gonorrhoeae.[9]
Materials:
TP0480066 stock solution (e.g., 1 mg/mL in DMSO)
GC agar base
Defined growth supplement (e.g., IsoVitaleX™)
Sterile saline (0.85%)
N. gonorrhoeae strains (QC and test isolates)
McFarland 0.5 turbidity standard
Sterile petri dishes, tubes, and pipettes
Inoculator device (delivering 1-2 µL)
Procedure:
Media Preparation: Prepare GC agar according to the manufacturer's instructions. Autoclave and cool to 45-50°C. Add the growth supplement.
Drug Plate Preparation:
Prepare a series of 2-fold serial dilutions of TP0480066 in sterile water or saline from the stock solution.
For each concentration, add 1 part drug dilution to 9 parts molten GC agar (e.g., 2 mL drug to 18 mL agar) to create the final test concentrations (e.g., ranging from 0.008 µg/mL down to ≤0.00012 µg/mL).
Mix gently but thoroughly and pour into sterile petri dishes.
Prepare a drug-free control plate (agar + supplement only).
Allow plates to solidify and dry before use.
Inoculum Preparation:
Subculture N. gonorrhoeae isolates on fresh GC agar plates and incubate for 18-24 hours at 35-37°C in a 5% CO₂ atmosphere.
Harvest colonies and suspend in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
Inoculation:
Using a multipoint inoculator, transfer 1-2 µL of each bacterial suspension onto the surface of the drug-containing and control plates.
Allow the inoculum spots to dry completely before inverting the plates.
Incubation: Incubate the plates for 20-24 hours at 35-37°C in a humidified, 5% CO₂ atmosphere.
Result Interpretation: The MIC is the lowest concentration of TP0480066 that completely inhibits visible growth of the organism.
6.2 Protocol: In Vivo Efficacy in a Murine Model of Gonococcal Infection
This protocol describes a workflow for testing the efficacy of TP0480066 in a mouse model of vaginal infection. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[1]
Figure 2. Experimental workflow for in vivo efficacy testing.
Procedure:
Animal Preparation:
Use female BALB/c mice (5-6 weeks old).
To synchronize estrous cycles and increase susceptibility, administer estradiol subcutaneously 2 days prior to infection.
To reduce commensal vaginal flora, administer a cocktail of antibiotics (e.g., vancomycin, streptomycin) in the drinking water starting 1 day before infection.
Infection:
Culture the desired N. gonorrhoeae strain and prepare an inoculum suspension in a suitable broth.
Under light anesthesia, inoculate mice intravaginally with a defined dose of bacteria (e.g., 10⁷ CFU in 20 µL).
Treatment:
Two hours post-inoculation, randomly assign mice to treatment groups.
Prepare TP0480066 in a suitable vehicle (e.g., 1% Tween 80).
Administer a single dose of TP0480066 (e.g., 30 mg/kg and 100 mg/kg) or vehicle control via the desired route (e.g., subcutaneous injection).[1]
Outcome Measurement:
At 24 hours post-treatment, perform a vaginal lavage on each mouse using ~100 µL of sterile broth.
Perform 10-fold serial dilutions of the lavage fluid.
Plate the dilutions onto selective agar (e.g., GC agar with supplements and antibiotics to inhibit contaminants).
Incubate plates for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
Count the colonies to determine the number of CFU per vagina for each mouse.
Data Analysis: Compare the mean log₁₀ CFU/vagina between the vehicle control group and the TP0480066 treatment groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in bacterial load indicates efficacy.[1]
Application Notes and Protocols for TP0480066 in Studying Bacterial Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals Introduction TP0480066 is a novel investigational antibacterial agent belonging to the 8-(methylamino)-2-oxo-1,2-dihydroquinoline (MAOQ) class. It exhibits...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP0480066 is a novel investigational antibacterial agent belonging to the 8-(methylamino)-2-oxo-1,2-dihydroquinoline (MAOQ) class. It exhibits potent activity against a range of bacteria, including multidrug-resistant strains, by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. This document provides detailed application notes and experimental protocols for the use of TP0480066 in research settings to study bacterial resistance mechanisms.
Mechanism of Action
TP0480066 functions by inhibiting the activity of DNA gyrase and topoisomerase IV, two essential enzymes responsible for managing DNA topology during replication, transcription, and repair. By binding to these enzymes, TP0480066 stabilizes the enzyme-DNA cleavage complex, leading to double-strand DNA breaks and ultimately, bacterial cell death.[1][2] Studies suggest that TP0480066 interacts with its target enzymes in a manner distinct from that of fluoroquinolones, which may account for its activity against fluoroquinolone-resistant strains.[1][2]
Caption: Mechanism of action of TP0480066.
Quantitative Data
In Vitro Activity of TP0480066 against Neisseria gonorrhoeae
The minimum inhibitory concentrations (MICs) of TP0480066 were determined against a panel of Neisseria gonorrhoeae strains, including those with resistance to other antimicrobial agents.
Strain
Resistance Profile
TP0480066 MIC (µg/mL)
Ciprofloxacin MIC (µg/mL)
Ceftriaxone MIC (µg/mL)
Azithromycin MIC (µg/mL)
ATCC 49226
Susceptible
0.0005
0.008
0.015
0.12
NCTC 13479
High-level Ciprofloxacin-R
≤0.00012
≥16
0.03
0.25
NCTC 13480
High-level Ciprofloxacin-R
0.00025
≥16
0.06
0.5
NCTC 13818
High-level Ciprofloxacin-R
0.0005
≥16
0.12
1
NCTC 13821
High-level Ciprofloxacin-R
0.00025
≥16
0.25
2
Data summarized from Masuko et al., 2021.[1][3][4][5]
Spontaneous Resistance Frequency
The frequency of spontaneous resistance to TP0480066 in N. gonorrhoeae ATCC 49226 was found to be below the limit of detection (<2.4 × 10⁻¹⁰) at a concentration equivalent to 32 times its MIC.[1][3]
Enzyme Inhibition
TP0480066 demonstrates potent inhibition of its target enzymes.
Enzyme Target
IC₅₀ (nM)
DNA Gyrase
ND
Topoisomerase IV
ND
ND: Not explicitly detailed for N. gonorrhoeae enzymes in the provided search results, but the primary publication states it inhibits both.[1][2]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Caption: Workflow for MIC determination by agar dilution.
Materials:
TP0480066 stock solution
Mueller-Hinton agar
Sterile petri dishes
Bacterial culture in logarithmic growth phase
Sterile saline or broth
0.5 McFarland turbidity standard
Inoculator (e.g., multipoint replicator)
Protocol:
Prepare Agar Plates:
a. Prepare molten Mueller-Hinton agar and cool to 45-50°C.
b. Prepare serial twofold dilutions of TP0480066 in sterile water or another appropriate solvent.
c. Add 1 part of each TP0480066 dilution to 9 parts of molten agar to achieve the final desired concentrations. Also prepare a drug-free control plate.
d. Pour the agar into sterile petri dishes and allow to solidify.
Prepare Inoculum:
a. From a fresh culture plate, select 3-5 colonies and suspend them in sterile saline or broth.
b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
c. Dilute this suspension 1:10 in sterile broth to obtain the final inoculum of approximately 1-2 x 10⁷ CFU/mL.
Inoculation:
a. Using an inoculator, spot-inoculate approximately 1-2 µL of the final bacterial suspension onto the surface of each agar plate, including the control plate.
b. Allow the inoculum spots to dry completely before inverting the plates.
Incubation:
a. Incubate the plates at 36-37°C in a 5% CO₂ atmosphere for 20-24 hours for N. gonorrhoeae.
Reading Results:
a. The MIC is the lowest concentration of TP0480066 that completely inhibits visible growth of the bacteria.
In Vitro Time-Kill Assay
Materials:
TP0480066 stock solution
Appropriate broth medium (e.g., GC broth with supplements for N. gonorrhoeae)
Bacterial culture in logarithmic growth phase
Sterile culture tubes or microplate
Incubator with shaking capabilities
Apparatus for colony counting (e.g., agar plates, automated counter)
Protocol:
Preparation:
a. Prepare a bacterial suspension in the logarithmic phase of growth and dilute it in fresh, pre-warmed broth to a starting concentration of approximately 5 x 10⁵ CFU/mL.
b. Prepare culture tubes or microplate wells containing broth with various concentrations of TP0480066 (e.g., 0x, 1x, 2x, 4x, 8x MIC). Include a growth control tube without the drug.
Incubation and Sampling:
a. Inoculate the prepared tubes/wells with the bacterial suspension.
b. Incubate at 37°C with shaking.
c. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube/well.
Quantification of Viable Bacteria:
a. Perform serial tenfold dilutions of each aliquot in sterile saline or broth.
b. Plate a known volume of each dilution onto appropriate agar plates.
c. Incubate the plates until colonies are visible.
d. Count the colonies and calculate the CFU/mL for each time point and drug concentration.
Data Analysis:
a. Plot the log₁₀ CFU/mL versus time for each TP0480066 concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
In Vivo Efficacy in a Murine Model of N. gonorrhoeae Infection
This protocol is a generalized representation of a murine model for gonococcal infection.
Caption: Workflow for in vivo efficacy testing.
Materials:
Female mice (e.g., BALB/c)
17β-estradiol pellets or injections
N. gonorrhoeae strain for infection
TP0480066 formulated for oral or parenteral administration
Vehicle control
Vaginal swabs
Appropriate culture media and incubation conditions
Protocol:
Animal Preparation:
a. To establish a sustained infection, treat female mice with 17β-estradiol to synchronize their estrous cycle and increase susceptibility to N. gonorrhoeae. This is typically done a few days prior to infection.
Infection:
a. Inoculate the mice intravaginally with a defined concentration of N. gonorrhoeae.
Treatment:
a. At a specified time post-infection (e.g., 24 or 48 hours), administer TP0480066 to the treatment group(s) at various doses. Administer the vehicle to the control group.
Monitoring and Sample Collection:
a. At predetermined time points post-treatment, collect vaginal swabs from each mouse.
Quantification of Bacterial Load:
a. Resuspend the swabs in sterile broth.
b. Perform serial dilutions and plate on appropriate agar to determine the number of viable N. gonorrhoeae (CFU/swab).
Data Analysis:
a. Compare the mean bacterial loads between the TP0480066-treated groups and the vehicle control group to determine the in vivo efficacy.
Conclusion
TP0480066 is a promising new antibacterial agent with a mechanism of action that makes it a valuable tool for studying bacterial resistance. The protocols outlined in this document provide a framework for researchers to investigate its activity and the mechanisms by which bacteria may develop resistance to this novel class of compounds.
Note: These protocols are intended for research purposes only and should be performed in accordance with all applicable safety guidelines and regulations. Specific parameters may need to be optimized for different bacterial species and strains.
Application of TP0480066 in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals Introduction TP0480066 is a novel dual inhibitor of bacterial DNA gyrase and topoisomerase IV, demonstrating potent activity against a range of bacterial pa...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP0480066 is a novel dual inhibitor of bacterial DNA gyrase and topoisomerase IV, demonstrating potent activity against a range of bacterial pathogens, most notably Neisseria gonorrhoeae, including multidrug-resistant strains.[1][2][3][4] As a member of the 8-(methylamino)-2-oxo-1,2-dihydroquinoline (MAOQ) class of compounds, its unique mechanism of action offers a promising new therapeutic option in the face of rising antimicrobial resistance.[2][5] These application notes provide detailed protocols for the antimicrobial susceptibility testing of TP0480066, enabling researchers to accurately assess its in vitro efficacy.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of TP0480066 against Neisseria gonorrhoeae
TP0480066 exerts its bactericidal effect by inhibiting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2][5] These enzymes are crucial for DNA replication, repair, and segregation in bacteria. By binding to the enzyme-DNA complex, TP0480066 stabilizes the double-strand breaks created by the enzymes, leading to a lethal accumulation of these breaks and ultimately, cell death. This dual-targeting mechanism contributes to its high potency and low frequency of resistance development.
Mechanism of action of TP0480066.
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of Neisseria gonorrhoeae.
Workflow for MIC determination.
Materials:
TP0480066 powder
Dimethyl sulfoxide (DMSO)
GC agar base
Defined growth supplement (e.g., IsoVitaleX)
Sterile petri dishes
Neisseria gonorrhoeae strains (test and quality control strains, e.g., ATCC 49226)
Sterile saline or broth
0.5 McFarland turbidity standard
Multipoint inoculator (optional)
CO₂ incubator
Procedure:
Preparation of TP0480066 Stock Solution:
Prepare a stock solution of TP0480066 in DMSO at a concentration of 1 mg/mL.
Further dilute the stock solution in sterile distilled water to create working solutions for addition to the agar.
Preparation of Agar Plates:
Prepare GC agar according to the manufacturer's instructions and autoclave.
Cool the agar to 45-50°C in a water bath.
Add the appropriate volume of the TP0480066 working solution to the molten agar to achieve the desired final concentrations (a two-fold serial dilution is recommended, e.g., from 0.00006 to 0.008 µg/mL).
Pour the agar into sterile petri dishes and allow them to solidify.
Prepare a drug-free control plate.
Inoculum Preparation:
Subculture N. gonorrhoeae on fresh GC agar plates and incubate for 18-24 hours at 35-37°C in a 5% CO₂ atmosphere.
Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
Dilute this suspension to achieve a final inoculum concentration that will deliver approximately 10⁴ CFU per spot on the agar plate.
Inoculation and Incubation:
Inoculate the prepared agar plates with the bacterial suspension. A multipoint inoculator is recommended for consistency.
Allow the inoculum spots to dry completely before inverting the plates.
Incubate the plates at 35-37°C in a humidified atmosphere with 5% CO₂ for 20-24 hours.
MIC Determination:
The MIC is the lowest concentration of TP0480066 that completely inhibits visible growth of the organism. A faint haze or a single colony at the inoculation spot is disregarded.
2. Determination of Spontaneous Resistance Frequency
This protocol allows for the determination of the rate at which spontaneous mutations conferring resistance to TP0480066 arise in a bacterial population.
Workflow for spontaneous resistance frequency assay.
Materials:
Same as for MIC determination.
High-concentration TP0480066 stock solution.
Sterile spreaders.
Procedure:
Preparation of High-Density Culture:
Grow a culture of N. gonorrhoeae to a high density in an appropriate broth or on agar plates.
Harvest and concentrate the cells to achieve a final density of ≥10⁹ CFU/mL.
Preparation of Selective Agar Plates:
Prepare GC agar plates containing TP0480066 at a concentration that is a multiple of the predetermined MIC (e.g., 32x MIC).
Plating for Resistant Mutants:
Plate a known volume (e.g., 100 µL) of the high-density culture onto the TP0480066-containing plates.
Spread the inoculum evenly over the surface of the agar.
Determination of Total Viable Count:
Prepare serial dilutions of the high-density culture.
Plate aliquots of the appropriate dilutions onto drug-free GC agar plates to determine the total number of viable cells in the original culture.
Incubation:
Incubate the selective plates for 48-72 hours and the drug-free plates for 24-48 hours at 35-37°C in a 5% CO₂ atmosphere.
Calculation of Resistance Frequency:
Count the number of colonies that grow on the selective (TP0480066-containing) plates. These represent the spontaneous resistant mutants.
Count the colonies on the drug-free plates and calculate the total viable cell count in the original high-density culture.
The frequency of spontaneous resistance is calculated as the number of resistant colonies divided by the total viable cell count.
Conclusion
TP0480066 is a potent antimicrobial agent with significant activity against Neisseria gonorrhoeae, including strains resistant to currently available therapies. The protocols outlined in these application notes provide a framework for the in vitro evaluation of TP0480066, enabling researchers to conduct standardized and reproducible antimicrobial susceptibility testing. The dual-targeting mechanism of action and the low frequency of spontaneous resistance highlight the potential of TP0480066 as a valuable new agent in the fight against antimicrobial resistance.
TP0480066 solubility in common laboratory solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of TP0480066. Frequently Asked Questions (FAQs) Q1: What is the recommended solvent for di...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of TP0480066.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving TP0480066?
A1: While specific quantitative solubility data for TP0480066 in common laboratory solvents is not publicly available, based on its chemical structure as an 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative, it is recommended to start with organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for initial solubility tests of novel compounds of this nature. Subsequently, other solvents such as ethanol or methanol can be tested. Due to the likely low aqueous solubility of this class of compounds, dissolving TP0480066 directly in aqueous buffers like water or PBS is not recommended without first preparing a concentrated stock solution in an organic solvent.
Q2: How can I prepare a stock solution of TP0480066?
A2: To prepare a stock solution, begin by dissolving TP0480066 in 100% DMSO to a high concentration (e.g., 10 mM or 50 mM). If the compound dissolves completely, this stock solution can then be serially diluted into your aqueous experimental medium. It is crucial to ensure that the final concentration of the organic solvent in your assay is low enough to not affect the biological system (typically ≤0.1% v/v).
Q3: I am observing precipitation when I dilute my TP0480066 DMSO stock solution into an aqueous buffer. What should I do?
A3: Precipitation upon dilution into aqueous media is a common issue for compounds with low aqueous solubility. Here are a few troubleshooting steps:
Lower the final concentration: The concentration of TP0480066 in your final working solution may be above its solubility limit in the aqueous buffer. Try preparing a more dilute working solution.
Increase the percentage of co-solvent: If your experimental system allows, you might be able to slightly increase the final concentration of DMSO. However, be mindful of solvent toxicity in your specific assay.
Use a different solvent system: Consider using a co-solvent system, such as a mixture of DMSO and ethanol, or DMSO and polyethylene glycol (PEG).
Sonication: Gentle sonication of the solution after dilution can sometimes help to dissolve small amounts of precipitate.
Warming: Gently warming the solution (if the compound is heat-stable) might increase its solubility.
Q4: Are there any general recommendations for handling and storing TP0480066 solutions?
A4: It is recommended to store the solid compound at -20°C, protected from light and moisture. Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, allow the stock solution to fully thaw and come to room temperature, and vortex briefly to ensure homogeneity.
Solubility Data
Solvent
Recommended for Stock Solution
Expected Aqueous Solubility
Notes
DMSO
Yes
Low
The recommended starting solvent for creating a high-concentration stock solution.
Ethanol
Possible
Low
Can be tested as an alternative to DMSO or in combination with it.
Methanol
Possible
Low
Another potential organic solvent for stock solution preparation.
Water
No
Very Low
Direct dissolution in water is not recommended due to the compound's likely hydrophobic nature.
Phosphate-Buffered Saline (PBS)
No
Very Low
Similar to water, direct dissolution in PBS is not advised. Dilution from a stock solution is necessary.
Experimental Protocol: General Procedure for Solubility Determination
For researchers wishing to determine the solubility of TP0480066 in a specific solvent, the following general protocol can be adapted.
Materials:
TP0480066 (solid)
Selected solvent (e.g., DMSO, ethanol)
Vortex mixer
Centrifuge
Spectrophotometer or HPLC
Methodology:
Prepare a saturated solution by adding an excess amount of solid TP0480066 to a known volume of the solvent in a vial.
Tightly cap the vial and vortex vigorously for 1-2 minutes.
Equilibrate the solution by rotating or shaking it at a constant temperature (e.g., room temperature) for 24 hours to ensure that the maximum amount of solute has dissolved.
After equilibration, centrifuge the solution at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.
Carefully collect a known volume of the supernatant without disturbing the pellet.
Dilute the supernatant with an appropriate solvent to a concentration that is within the linear range of your analytical method.
Determine the concentration of TP0480066 in the diluted supernatant using a validated analytical method, such as UV-Vis spectrophotometry (if a standard curve is available) or High-Performance Liquid Chromatography (HPLC).
Calculate the solubility of TP0480066 in the solvent by multiplying the measured concentration by the dilution factor.
Troubleshooting and Experimental Workflow
The following diagram illustrates a logical workflow for dissolving and troubleshooting the solubility of a compound with unknown solubility characteristics like TP0480066.
Workflow for dissolving and troubleshooting TP0480066 solubility.
Optimization
Technical Support Center: Enhancing the In Vivo Stability of TP0480066
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of TP0480066, a novel topoisomerase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the reported pharmacokinetic parameters of TP0480066 in preclinical models?
A1: Pharmacokinetic studies in BALB/c mice following a single 10 mg/kg subcutaneous administration have been reported. The key parameters are summarized in the table below.[1][2][3] A half-life of 1.75 hours indicates relatively rapid clearance, which may present a challenge for maintaining therapeutic concentrations in vivo.
Data Presentation: Pharmacokinetic Profile of TP0480066 in BALB/c Mice
Parameter
Value
Unit
Dose (subcutaneous)
10
mg/kg
Cmax (Maximum Plasma Concentration)
3,210
ng/mL
Tmax (Time to Maximum Concentration)
0.333
h
t1/2 (Half-life)
1.75
h
AUC0-∞ (Area Under the Curve)
3,370
ng·h/mL
Q2: What are the primary mechanisms that could contribute to the rapid clearance of TP0480066 in vivo?
A2: While specific metabolic pathways for TP0480066 are not extensively detailed in the public domain, common routes of metabolism for similar heterocyclic compounds include oxidation via cytochrome P450 (CYP) enzymes in the liver, as well as potential glucuronidation or sulfation. Rapid clearance could also be due to efficient renal excretion. Identifying the primary clearance mechanism is a critical first step in improving in vivo stability.
Q3: What general strategies can be employed to improve the in vivo stability of a small molecule like TP0480066?
A3: Several strategies can be explored to enhance the in vivo stability of small molecules:
Structural Modification: Introducing metabolically stable functional groups or blocking sites of metabolism can significantly increase the half-life.[4]
Formulation Strategies: Encapsulating the drug in lipid-based or polymer-based delivery systems can protect it from degradation and alter its pharmacokinetic profile.[4][5]
Prodrug Approach: A prodrug strategy can improve stability by masking labile functional groups, which are then cleaved in vivo to release the active drug.[4][6]
Co-administration with Enzyme Inhibitors: If metabolism is primarily mediated by a specific enzyme (e.g., a particular CYP isozyme), co-administration with an inhibitor of that enzyme can increase exposure.[4]
Troubleshooting Guides
Issue 1: Rapid in vivo clearance of TP0480066 leading to sub-optimal therapeutic exposure.
Experimental Protocol: In Vitro Metabolic Stability Assessment
Objective: To determine the primary site and mechanism of TP0480066 metabolism.
Materials: TP0480066, liver microsomes (from relevant species, e.g., mouse, rat, human), hepatocytes, S9 fraction, NADPH, UDPGA, PAPS, and analytical standards.
Procedure:
Incubate TP0480066 with liver microsomes in the presence and absence of the cofactor NADPH to assess phase I (CYP-mediated) metabolism.
Incubate TP0480066 with hepatocytes or S9 fraction supplemented with UDPGA and PAPS to evaluate phase II (conjugation) metabolism.
At various time points, quench the reactions and analyze the remaining concentration of TP0480066 using LC-MS/MS.
Calculate the in vitro half-life and intrinsic clearance.
Data Analysis: A short in vitro half-life in the presence of NADPH would suggest CYP-mediated metabolism is a key clearance pathway.
Troubleshooting Workflow for Rapid Clearance
Caption: Troubleshooting workflow for addressing rapid in vivo clearance.
Issue 2: Poor oral bioavailability of TP0480066.
Experimental Protocol: Assessment of Oral Bioavailability
Objective: To determine the fraction of orally administered TP0480066 that reaches systemic circulation.
Materials: TP0480066, appropriate vehicle for oral and intravenous administration, cannulated rodents.
Procedure:
Administer a known dose of TP0480066 intravenously (IV) to one cohort of animals.
Administer the same dose of TP0480066 orally (PO) to a second cohort.
Collect blood samples at multiple time points after dosing for both cohorts.
Process plasma and quantify TP0480066 concentrations using LC-MS/MS.
Data Analysis: Calculate the AUC for both IV and PO routes. Oral bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * 100.
Strategies to Improve Oral Bioavailability
Caption: Key strategies for improving the oral bioavailability of TP0480066.
Mechanism of Action
TP0480066 is a novel bacterial topoisomerase inhibitor that targets both DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication.[3][7][8] This dual-targeting mechanism contributes to its potent antibacterial activity.
Signaling Pathway: Mechanism of Action of TP0480066
Technical Support Center: Overcoming TP0480066 Resistance in Neisseria gonorrhoeae
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with TP0480066 and Neisseria gonorrhoeae. Troubleshoo...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with TP0480066 and Neisseria gonorrhoeae.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro experiments with TP0480066.
Issue
Possible Cause(s)
Recommended Action(s)
Unexpectedly High Minimum Inhibitory Concentration (MIC) Values for TP0480066
1. Contamination of N. gonorrhoeae culture: Mixed cultures can lead to inaccurate MIC results. 2. Inaccurate drug concentration: Errors in serial dilutions of TP0480066. 3. Improper incubation conditions: N. gonorrhoeae requires specific atmospheric conditions (e.g., 5% CO2). 4. Spontaneous resistance: Although infrequent, resistant mutants can arise.[1][2]
1. Verify culture purity: Streak the culture on selective media (e.g., Modified Thayer-Martin) to ensure a pure isolate. Perform confirmatory tests such as oxidase and carbohydrate utilization. 2. Prepare fresh drug dilutions: Use a calibrated pipette and high-quality reagents. Prepare stock solutions and dilutions on the day of the experiment. 3. Ensure proper incubation: Calibrate and maintain incubators to provide a humidified 5% CO2 atmosphere at 35-37°C. 4. Sequence target genes: If contamination and experimental error are ruled out, sequence the gyrA and parC genes to identify potential resistance-conferring mutations.
Inconsistent MIC Results Across Replicate Experiments
1. Variable inoculum density: Inconsistent starting bacterial concentrations will affect the MIC outcome. 2. Suboptimal growth medium: The performance of the growth medium can impact bacterial susceptibility. 3. Reader variability: Subjective interpretation of growth inhibition endpoints.
1. Standardize inoculum: Prepare the inoculum to a 0.5 McFarland standard. 2. Use appropriate medium: Utilize GC agar base with a defined supplement for consistent results. 3. Establish clear endpoint criteria: Define the MIC as the lowest concentration of the antimicrobial agent that completely inhibits visible growth. A standardized reading method, potentially with imaging, can reduce variability.
No Inhibition of Growth at Expected TP0480066 Concentrations
1. Inactive compound: The TP0480066 compound may have degraded. 2. Highly resistant strain: The isolate may possess high-level resistance.
1. Verify compound activity: Test the compound against a known susceptible quality control strain, such as N. gonorrhoeae ATCC 49226.[3] 2. Perform dose-response experiments: Use a wider range of TP0480066 concentrations to determine the MIC. If the MIC is significantly elevated, proceed with genetic analysis of resistance mechanisms.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of TP0480066 against Neisseria gonorrhoeae?
TP0480066 is a novel bacterial topoisomerase inhibitor. It targets both DNA gyrase (encoded by gyrA and gyrB) and topoisomerase IV (encoded by parC and parE), enzymes essential for DNA replication, repair, and segregation.[4] By inhibiting these enzymes, TP0480066 disrupts DNA synthesis, leading to bacterial cell death.
2. What are the known mechanisms of resistance to TP0480066 in N. gonorrhoeae?
Resistance to TP0480066 in N. gonorrhoeae has been associated with mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes.[5][6][7] Stepwise accumulation of mutations in these target genes can lead to increased MIC values.
3. Is there cross-resistance between TP0480066 and fluoroquinolones like ciprofloxacin?
No, studies have shown that there is no cross-resistance between TP0480066 and ciprofloxacin.[1][2] TP0480066 is effective against ciprofloxacin-resistant strains of N. gonorrhoeae, and mutations conferring resistance to TP0480066 do not necessarily increase the MIC of ciprofloxacin.[3][8]
4. What is the frequency of spontaneous resistance to TP0480066 in N. gonorrhoeae?
The frequency of spontaneous resistance to TP0480066 in N. gonorrhoeae is very low. For the reference strain ATCC 49226, the frequency was found to be below the detection limit (<2.4 × 10⁻¹⁰) at a concentration equivalent to 32 times the MIC.[1][2]
5. How should I interpret MIC results for TP0480066?
Currently, there are no established clinical breakpoints for TP0480066 from regulatory bodies like CLSI or EUCAST. Interpretation should be based on comparison to the MICs of well-characterized reference strains and wild-type isolates. A significant increase in the MIC compared to susceptible control strains may indicate the development of resistance.
Quantitative Data
Table 1: In Vitro Activity of TP0480066 and Comparator Antimicrobials against Neisseria gonorrhoeae
Antimicrobial Agent
MIC Range (μg/mL)
TP0480066
≤0.00012 - 0.0005
Ciprofloxacin
0.004 - ≥16
Ceftriaxone
0.002 - 0.125
Azithromycin
0.03 - 1
Cefixime
0.004 - 0.25
Penicillin G
0.06 - 4
Tetracycline
0.25 - 16
Data compiled from studies on various clinical and reference strains of N. gonorrhoeae.[3][4][8]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution
This protocol is based on the CLSI guidelines for antimicrobial susceptibility testing of Neisseria gonorrhoeae.
Preparation of Media: Prepare GC agar base medium according to the manufacturer's instructions and supplement it with 1% defined growth supplement.
Preparation of Antimicrobial Plates:
Prepare a stock solution of TP0480066 in a suitable solvent.
Perform serial twofold dilutions of TP0480066 to achieve the desired final concentrations.
Add the appropriate volume of each antimicrobial dilution to molten and cooled (45-50°C) GC agar.
Pour the agar into sterile petri dishes and allow them to solidify.
Inoculum Preparation:
Subculture N. gonorrhoeae isolates on chocolate agar plates and incubate for 18-24 hours at 35-37°C in a 5% CO2 atmosphere.
Suspend colonies in Mueller-Hinton broth or sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
Inoculation:
Using a multipoint inoculator, spot-inoculate approximately 1-2 μL of the standardized bacterial suspension onto the surface of the agar plates containing the different concentrations of TP0480066.
Include a growth control plate (no antimicrobial) and a sterility control plate.
Incubation: Incubate the inoculated plates at 35-37°C in a humidified 5% CO2 atmosphere for 20-24 hours.
Interpretation of Results: The MIC is the lowest concentration of TP0480066 that completely inhibits visible growth of the organism.
Protocol 2: Sequencing of gyrA and parC Genes for Resistance Mutation Analysis
DNA Extraction: Extract genomic DNA from a pure culture of N. gonorrhoeae using a commercial DNA extraction kit.
PCR Amplification:
Amplify the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes using specific primers.
An example of primers that can be used are:
gyrA-F: 5'-GATAAGTTTCTGACCGTGCG-3'
gyrA-R: 5'-GGCGATGTGTTCGTCGATAA-3'
parC-F: 5'-GATCAAGCCGAACTGGATGA-3'
parC-R: 5'-CGGATTTGTCGTCGATGTTA-3'
PCR Product Purification: Purify the PCR products to remove primers and dNTPs using a PCR purification kit.
Sanger Sequencing: Send the purified PCR products for Sanger sequencing using the same primers used for amplification.
Sequence Analysis:
Align the obtained sequences with the wild-type gyrA and parC sequences from a susceptible reference strain (e.g., ATCC 49226).
Identify any nucleotide and corresponding amino acid changes within the QRDRs.
Troubleshooting inconsistent results in TP0480066 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TP0480066. The information is designed to...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TP0480066. The information is designed to address common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TP0480066?
A1: TP0480066 is a novel bacterial topoisomerase inhibitor. It targets and inhibits both DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. This dual-targeting mechanism contributes to its potent antibacterial activity.
Q2: Against which organisms has TP0480066 shown significant activity?
A2: TP0480066 has demonstrated potent in vitro and in vivo activity against Neisseria gonorrhoeae, including strains resistant to other antibiotics like fluoroquinolones.[1][2][3][4]
Q3: What are the known resistance mechanisms to TP0480066?
A3: Resistance to TP0480066 in Neisseria gonorrhoeae has been associated with alterations in the parE gene, which encodes a subunit of topoisomerase IV.[4] This suggests that under certain experimental conditions, TP0480066 may function as a single-target inhibitor, and mutations in the primary target can lead to reduced susceptibility. General mechanisms of quinolone resistance, which may also be relevant, include mutations in the target enzymes (DNA gyrase and topoisomerase IV) and increased expression of efflux pumps.
Q4: Are there any known issues with the solubility of TP0480066?
Troubleshooting Guide for Inconsistent Results
Inconsistent results in TP0480066 experiments, particularly in Minimum Inhibitory Concentration (MIC) assays, can arise from several factors. This guide provides a structured approach to troubleshooting these issues.
Observed Problem
Potential Cause
Recommended Action
High variability in MIC values between replicates.
Incomplete Solubilization of TP0480066: As a 2-oxo-1,2-dihydroquinoline derivative, TP0480066 may have limited solubility.[5][6]
- Prepare a fresh stock solution of TP0480066 in a recommended solvent (e.g., DMSO) at a concentration that ensures complete dissolution. - Visually inspect the stock solution for any precipitates before preparing dilutions. - Vortex the stock solution thoroughly before each use.
Inaccurate Pipetting: Small volumes used for serial dilutions can introduce significant errors.
- Use calibrated pipettes and ensure proper pipetting technique. - For very small volumes, consider preparing a larger volume of an intermediate dilution.
Inconsistent Inoculum Density: Variation in the starting bacterial concentration will directly impact MIC results.
- Standardize the inoculum preparation using a McFarland standard to ensure a consistent bacterial density. - Prepare the inoculum from a fresh culture (18-24 hours old) to ensure the bacteria are in the logarithmic growth phase.
MIC values are consistently higher than expected.
Degradation of TP0480066: The stability of the compound under specific experimental conditions (e.g., prolonged incubation, exposure to light) may be a factor.
- Prepare fresh dilutions of TP0480066 for each experiment. - Store stock solutions at the recommended temperature and protect them from light. - Minimize the time between the preparation of the assay plates and inoculation.
Development of Resistance: Spontaneous mutations in the target enzymes can occur during the experiment, leading to the growth of resistant subpopulations.
- When plating for MIC determination, examine for the presence of isolated colonies within the inhibition zone, which may indicate the emergence of resistant mutants. - Consider performing time-kill curve analyses to assess the bactericidal activity and potential for regrowth.
Efflux Pump Activity: The bacterial strain may possess or upregulate efflux pumps that actively remove TP0480066 from the cell.
- If efflux pump activity is suspected, consider performing the MIC assay in the presence of a known efflux pump inhibitor to see if the MIC value decreases.
No inhibition of bacterial growth, even at high concentrations.
Incorrect Bacterial Strain: The strain being tested may not be the intended susceptible strain.
- Verify the identity of the bacterial strain using standard microbiological or molecular methods.
Inactive Compound: The TP0480066 stock may have degraded or been improperly stored.
- Test the activity of the TP0480066 stock against a known susceptible quality control (QC) strain. - If possible, obtain a new batch of the compound for comparison.
Contamination: Contamination of the bacterial culture or reagents with a resistant organism.
- Perform a purity check of the bacterial culture before starting the experiment. - Use sterile techniques and reagents throughout the experimental setup.
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of TP0480066 against various strains of Neisseria gonorrhoeae as reported in the literature.
Protocol for Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for Neisseria gonorrhoeae.
1. Media and Reagent Preparation:
GC Agar Base: Prepare Gonococcal (GC) agar base according to the manufacturer's instructions.
Growth Supplement: Aseptically add a defined growth supplement to the molten GC agar.
TP0480066 Stock Solution: Prepare a stock solution of TP0480066 in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
Serial Dilutions: Perform serial two-fold dilutions of the TP0480066 stock solution in sterile deionized water or an appropriate buffer to achieve the desired final concentrations in the agar plates.
2. Plate Preparation:
Add the appropriate volume of each TP0480066 dilution to molten and cooled (45-50°C) GC agar.
Mix gently but thoroughly to ensure uniform distribution of the compound.
Pour the agar into sterile petri dishes and allow them to solidify.
Include a drug-free control plate.
3. Inoculum Preparation:
From a fresh (18-24 hour) culture of N. gonorrhoeae on a non-selective agar plate, suspend several colonies in a suitable broth or saline.
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
4. Inoculation:
Using a multipoint inoculator, spot-inoculate the prepared agar plates with the standardized bacterial suspension.
5. Incubation:
Incubate the plates at 35-37°C in a humidified atmosphere with 5% CO₂ for 20-24 hours.
6. Interpretation of Results:
The MIC is the lowest concentration of TP0480066 that completely inhibits the visible growth of the organism.
Visualizations
Signaling Pathway of TP0480066 Action
Caption: Mechanism of action of TP0480066, a dual inhibitor of DNA gyrase and topoisomerase IV.
Experimental Workflow for MIC Determination
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) of TP0480066.
Troubleshooting Logic for Inconsistent MIC Results
Caption: A logical approach to troubleshooting inconsistent MIC results for TP0480066.
Technical Support Center: Optimizing In Vivo Studies with TP0480066
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing TP0480066 in in vivo studies. This resource offers troubleshooting advice, freq...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing TP0480066 in in vivo studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TP0480066?
A1: TP0480066 is a novel bacterial topoisomerase inhibitor.[1][2][3] It functions by inhibiting both DNA gyrase and topoisomerase IV, essential enzymes involved in bacterial DNA replication, transcription, and repair.[1] This dual-targeting mechanism contributes to its potent antibacterial activity.[1]
Q2: What is a recommended starting dose for in vivo studies with TP0480066 in mice?
A2: Published studies on TP0480066 in a BALB/c mouse model of Neisseria gonorrhoeae infection have utilized subcutaneous doses of 10 mg/kg, 30 mg/kg, and 100 mg/kg.[1] A dose-finding study is always recommended to determine the optimal dose for your specific animal model and experimental conditions.
Q3: What are the known pharmacokinetic properties of TP0480066 in mice?
A3: In BALB/c mice, a single subcutaneous administration of 10 mg/kg of TP0480066 resulted in a maximum plasma concentration (Cmax) of 3,210 ng/mL, achieved at a Tmax of 0.333 hours. The area under the concentration-time curve (AUC) was 3,370 ng·h/mL, and the half-life was 1.75 hours.[1]
Q4: What is the primary in vivo application of TP0480066 based on available research?
A4: Currently, the primary in vivo application of TP0480066 is as a potential treatment for infections caused by multidrug-resistant Neisseria gonorrhoeae.[1][2][3] Its efficacy has been demonstrated in a murine model of gonococcal genital tract infection.[1]
Troubleshooting Guide
Issue 1: Higher than expected toxicity or adverse effects are observed in the animals.
Possible Cause: The initial dose may be too high for the specific animal strain or health status of the animals.
Solution: Conduct a dose-range finding study starting with a lower dose and escalating to determine the maximum tolerated dose (MTD). Closely monitor animals for clinical signs of toxicity.
Possible Cause: The vehicle used for formulation may be causing adverse effects.
Solution: Run a vehicle-only control group to assess the toxicity of the formulation vehicle itself. If necessary, explore alternative, well-tolerated vehicles.
Issue 2: Lack of efficacy at previously reported effective doses.
Possible Cause: Suboptimal bioavailability due to issues with the formulation or administration route.
Solution: Ensure the compound is fully solubilized or forms a stable suspension. Verify the accuracy of the dosing procedure. Consider conducting a pilot pharmacokinetic study to confirm systemic exposure in your animal model.
Possible Cause: The bacterial inoculum in the infection model was too high or the strain has different susceptibility.
Solution: Verify the CFU of the inoculum prior to infection. Ensure the bacterial strain used is susceptible to TP0480066 by determining the Minimum Inhibitory Concentration (MIC) in vitro.
Issue 3: High variability in results between animals within the same group.
Possible Cause: Inconsistent dosing, animal handling, or sample collection techniques.
Solution: Standardize all experimental procedures and ensure all personnel are adequately trained. Randomize animals into treatment groups.
Possible Cause: Biological variability among the animals.
Solution: Increase the sample size per group to enhance statistical power. Ensure all animals are age and weight-matched and sourced from a reputable supplier.
Data Presentation
Table 1: Pharmacokinetic Parameters of TP0480066 in BALB/c Mice
Parameter
Value
Units
Dose
10
mg/kg (subcutaneous)
Cmax
3,210
ng/mL
Tmax
0.333
hours
AUC (0-inf)
3,370
ng·h/mL
Half-life (t1/2)
1.75
hours
Data from a single subcutaneous administration.[1]
Table 2: In Vivo Efficacy of TP0480066 in a Murine N. gonorrhoeae Infection Model
Treatment Group
Dose (mg/kg)
Mean Viable Cell Count Reduction (log10 CFU)
Vehicle Control
-
-
TP0480066
30
Significant decrease vs. vehicle
TP0480066
100
Significant decrease vs. vehicle
Efficacy demonstrated against both ciprofloxacin-susceptible and -resistant strains.[1]
Experimental Protocols
Protocol: In Vivo Efficacy of TP0480066 in a Female BALB/c Mouse Model of Neisseria gonorrhoeae Genital Tract Infection
This protocol is based on established methods for inducing a sustained N. gonorrhoeae infection in mice.[4][5][6]
1. Animal Preparation:
Use female BALB/c mice, 6-8 weeks old.
To synchronize the estrous cycle and increase susceptibility to infection, administer 17β-estradiol subcutaneously.
Administer antibiotics (e.g., streptomycin and trimethoprim) in the drinking water to suppress the commensal vaginal flora.[7]
2. Inoculum Preparation:
Grow the desired N. gonorrhoeae strain on appropriate agar plates (e.g., chocolate agar).
Harvest bacteria and suspend in a suitable buffer (e.g., PBS).
Adjust the bacterial suspension to the desired concentration (e.g., 10^6 - 10^7 CFU per inoculum).
3. Intravaginal Inoculation:
Two hours prior to inoculation, administer TP0480066 or the vehicle control subcutaneously.
Under anesthesia, gently inoculate the prepared bacterial suspension into the vaginal vault of the mice.
4. Monitoring and Sample Collection:
Monitor the animals daily for any signs of distress or adverse effects.
At predetermined time points (e.g., 24 hours post-treatment), collect vaginal swabs.
Serially dilute the vaginal lavage fluid and plate on selective agar to determine the bacterial load (CFU/mL).
5. Data Analysis:
Calculate the mean and standard deviation of the bacterial counts for each treatment group.
Perform statistical analysis (e.g., t-test or ANOVA) to compare the efficacy of TP0480066 to the vehicle control.
Mandatory Visualizations
Caption: Mechanism of action of TP0480066.
Caption: Experimental workflow for in vivo studies.
Potential off-target effects of TP0480066 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of TP0480066. As a novel 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivativ...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of TP0480066. As a novel 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative, TP0480066 is a bacterial topoisomerase inhibitor with potent activity against Neisseria gonorrhoeae, including multidrug-resistant strains.[1][2] While specific off-target data for TP0480066 is limited in publicly available literature, its structural similarity to quinolone antibiotics suggests a potential for similar off-target effects. The following information is provided to guide researchers in anticipating, identifying, and troubleshooting potential off-target phenomena during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of TP0480066?
A1: TP0480066 is a potent inhibitor of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[2] It exhibits significant bactericidal activity against Neisseria gonorrhoeae, with low minimum inhibitory concentrations (MICs) even against strains resistant to other antibiotics like fluoroquinolones.[1][3]
Q2: Are there any known off-target effects specifically for TP0480066?
A2: Currently, there is a lack of specific published data on the off-target effects of TP0480066. However, as a quinolone derivative, it is prudent to consider the well-documented off-target effects associated with the broader class of fluoroquinolone antibiotics. These can include effects on musculoskeletal, nervous, and cardiovascular systems.[4][5][6][7]
Q3: What are the potential off-target effects I should be aware of based on its chemical class?
A3: Based on the known side effects of fluoroquinolones, potential off-target effects to consider during preclinical research could include:
Musculoskeletal: Tendon, joint, and muscle issues.[6]
Nervous System: Peripheral neuropathy and central nervous system effects such as anxiety and confusion.[5][6]
Cardiovascular: Potential for QT interval prolongation.[4]
Cellular: Some novel bacterial topoisomerase inhibitors have shown unexpected activity against human topoisomerase IIα (TOP2α).[8]
Q4: How can I differentiate between on-target bactericidal effects and potential off-target cytotoxicity in my cell-based assays?
A4: To distinguish between on-target and off-target effects, consider running parallel assays with a eukaryotic cell line that does not contain the bacterial topoisomerase targets. If you observe cytotoxicity in the eukaryotic cell line at similar concentrations to your bactericidal assays, it may indicate an off-target effect. Additionally, using a rescue experiment where the bacterial target is overexpressed might show a shift in the bactericidal concentration without affecting the off-target cytotoxicity.
Troubleshooting Guides
Issue 1: Unexpected Eukaryotic Cell Toxicity
Symptom: You observe a decrease in viability or proliferation in your eukaryotic cell line (e.g., mammalian host cells in a co-culture model) when treated with TP0480066 at concentrations intended to target bacteria.
Possible Cause: This could be an off-target cytotoxic effect, potentially through inhibition of a homologous eukaryotic enzyme like topoisomerase IIα or other cellular pathways.[8]
Troubleshooting Steps:
Dose-Response Curve: Perform a dose-response study on the eukaryotic cell line alone to determine the EC50 for cytotoxicity.
Control Compound: Compare the cytotoxic effects with a well-characterized fluoroquinolone known to have off-target effects.
Mechanism of Action Studies: Investigate markers of apoptosis (e.g., caspase activation) or cell cycle arrest in the eukaryotic cells to understand the mechanism of toxicity.
Issue 2: Inconsistent Results in In Vivo Models
Symptom: You observe unexpected adverse events in your animal models (e.g., rodents) that are not consistent with the intended antibacterial effect, such as lethargy, ataxia, or signs of pain.
Possible Cause: These could be manifestations of the known class-effects of quinolones, such as neurotoxicity or musculoskeletal adverse effects.[4][6]
Troubleshooting Steps:
Systematic Observation: Implement a detailed clinical observation scoresheet for your animal studies to systematically record any abnormal behaviors or physical signs.
Histopathology: At the end of the study, perform histopathological analysis of key tissues, including tendons, peripheral nerves, and the central nervous system, to look for any pathological changes.
Dose Reduction: Determine if the adverse events are dose-dependent by testing a lower, but still therapeutically relevant, dose of TP0480066.
Data Presentation
Table 1: Hypothetical Off-Target Profile of TP0480066 Compared to a Standard Fluoroquinolone
Disclaimer: The following data is hypothetical and for illustrative purposes only, based on the known class effects of quinolone antibiotics. Actual experimental data for TP0480066 is not publicly available.
Potential for off-target cytotoxicity at high concentrations
hERG Channel
> 50 µM
~30 µM
Lower potential for cardiotoxicity compared to some fluoroquinolones
Experimental Protocols
Protocol 1: Assessing Off-Target Cytotoxicity using a Human Cell Line
Cell Culture: Culture a human cell line (e.g., HEK293 or HepG2) in appropriate media and conditions.
Compound Preparation: Prepare a stock solution of TP0480066 in a suitable solvent (e.g., DMSO) and make serial dilutions.
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
Treatment: Treat the cells with increasing concentrations of TP0480066 (e.g., 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Protocol 2: Preliminary In Vivo Musculoskeletal Off-Target Assessment in a Rodent Model
Animal Model: Use young adult rats (e.g., Sprague-Dawley, 6-8 weeks old).
Dosing: Administer TP0480066 subcutaneously or orally at a therapeutic dose and a 10x therapeutic dose for 7 consecutive days. Include a vehicle control group.
Clinical Observation: Monitor the animals daily for any signs of lameness, joint swelling, or altered gait.
Functional Test: Perform a grip strength test at baseline and at the end of the treatment period.
Histopathology: At the end of the study, euthanize the animals and collect the Achilles tendons and knee joints for histopathological examination. Look for signs of tendon degeneration, inflammation, or cartilage damage.
Visualizations
Caption: On-target signaling pathway of TP0480066 in Neisseria gonorrhoeae.
Caption: Logical workflow for investigating potential off-target effects of TP0480066.
Technical Support Center: Enhancing the Bioavailability of TP0480066
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the novel topoisomerase inhi...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the novel topoisomerase inhibitor, TP0480066. The following information is designed to address challenges related to its poor bioavailability in animal models and to provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is TP0480066 and what is its mechanism of action?
A1: TP0480066 is a novel antibacterial agent belonging to the 8-(methylamino)-2-oxo-1,2-dihydroquinoline (MAOQ) class.[1] It functions as a dual inhibitor of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1] By targeting these enzymes, TP0480066 effectively disrupts bacterial cell division and leads to cell death. It has demonstrated potent in vitro and in vivo efficacy against Neisseria gonorrhoeae, including strains resistant to other antibiotics.[1][2]
Q2: Is poor oral bioavailability a known issue for TP0480066 and similar compounds?
A2: While specific data on the oral bioavailability of TP0480066 is not widely published, the user's query implies that this is a recognized challenge. Compounds in the broader quinolone class can exhibit variable oral absorption, and some 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives have been noted for having unfavorable solubility, a key factor that can lead to poor oral bioavailability.
Q3: What are the potential causes of poor bioavailability for TP0480066 in animal models?
A3: The primary reasons for poor bioavailability of an orally administered compound like TP0480066 are likely related to its physicochemical properties. These can include:
Low Aqueous Solubility: The compound may not dissolve readily in the gastrointestinal fluids, which is a prerequisite for absorption.
Poor Permeability: The molecule may not efficiently pass through the intestinal wall into the bloodstream.
First-Pass Metabolism: The compound may be extensively metabolized in the liver or intestinal wall before it reaches systemic circulation.
Efflux by Transporters: The compound may be actively pumped back into the intestinal lumen by transporters such as P-glycoprotein.
Q4: What pharmacokinetic data is available for TP0480066 in animal models?
A4: A study in BALB/c mice using a single subcutaneous administration of TP0480066 has been published. The subcutaneous route bypasses oral absorption, so these values do not reflect oral bioavailability but are useful for understanding the drug's disposition after entering systemic circulation.
Data Presentation
Table 1: Pharmacokinetic Parameters of TP0480066 in BALB/c Mice (Subcutaneous Administration)
Parameter
Value
Units
Dose
10
mg/kg
Cmax (Maximum Plasma Concentration)
3,210
ng/mL
Tmax (Time to Maximum Concentration)
0.333
h
Half-life (t1/2)
1.75
h
AUC (Area Under the Curve)
3,370
ng·h/mL
Data from a study on the in vitro and in vivo activities of TP0480066 against Neisseria gonorrhoeae.[1]
Troubleshooting Guides
Issue: Low and Variable Plasma Concentrations of TP0480066 After Oral Administration
This is a common challenge for compounds with poor aqueous solubility. The following steps can be taken to troubleshoot and improve oral exposure.
1. Physicochemical Characterization (If not already performed)
Action: Determine the aqueous solubility of TP0480066 at different pH values (e.g., pH 2, 4.5, 6.8) to simulate the conditions of the gastrointestinal tract. Assess its lipophilicity (LogP/LogD).
Rationale: Understanding the compound's intrinsic properties is crucial for selecting an appropriate formulation strategy.
2. Formulation Strategies to Enhance Solubility and Dissolution
Particle Size Reduction:
Micronization/Nanonization: Reducing the particle size of the drug substance increases its surface area, which can lead to a faster dissolution rate.
Amorphous Solid Dispersions:
Technique: Dispersing TP0480066 in a hydrophilic polymer matrix can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.
Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs).
Lipid-Based Formulations:
Rationale: For lipophilic compounds, lipid-based formulations can enhance solubility and absorption.
Examples: Self-emulsifying drug delivery systems (SEDDS), which form fine emulsions in the gut, can improve drug solubilization.
Complexation:
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.
3. Addressing Poor Permeability
In Vitro Permeability Assays:
Caco-2 or PAMPA Assays: These models can help determine if poor membrane permeability is a contributing factor to low bioavailability.
Use of Permeation Enhancers:
Caution: Certain excipients can increase intestinal permeability, but their use must be carefully evaluated for potential toxicity.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of TP0480066.
Experimental Workflows
Caption: Workflow for assessing oral bioavailability.
Technical Support Center: Minimizing Experimental Variability in TP0480066 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability when working with...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability when working with the novel topoisomerase inhibitor, TP0480066.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TP0480066?
A1: TP0480066 is a novel bacterial topoisomerase inhibitor. It targets both DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication.[1][2][3][4] By inhibiting these enzymes, TP0480066 prevents the uncoiling and separation of bacterial DNA, ultimately leading to bacterial cell death.
Q2: What are the best practices for preparing and storing TP0480066 stock solutions?
A2: Proper handling of TP0480066 is crucial for reproducible results.[5][6]
Solubility: Determine the optimal solvent for TP0480066. While DMSO is commonly used for small molecules, it's important to verify solubility and ensure the final solvent concentration in your assay is low (typically <0.5%) to avoid toxicity.[6]
Storage: Store stock solutions in small, single-use aliquots at -20°C or lower, protected from light, to prevent degradation from repeated freeze-thaw cycles.[5][7]
Verification: For critical experiments, consider verifying the concentration and purity of your stock solution using methods like HPLC.[6]
Q3: How can I minimize the "edge effect" in my microplate assays with TP0480066?
A3: The edge effect, where wells on the perimeter of a microplate behave differently, is often caused by increased evaporation. To mitigate this:
Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.
Ensure proper humidification of your incubator.
Allow plates to equilibrate to room temperature before placing them in the incubator to promote even cell settling.
Use plate sealers for long incubation periods.
Q4: My MIC values for quality control (QC) strains with TP0480066 are inconsistent. What should I do?
A4: When QC strain MICs are out of the expected range, it points to a systemic issue.[7]
Verify QC Strain: Ensure you are using the correct, uncontaminated reference strain. Streak the QC strain on an appropriate agar plate to check for purity.[7]
Review Protocol: Meticulously compare your experimental protocol with established standards (e.g., CLSI, EUCAST). Pay close attention to media preparation, inoculum standardization, and incubation conditions.[7]
Check TP0480066 Stock: Prepare a fresh stock solution of TP0480066 to rule out degradation or precipitation issues.[8]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in MIC Assays
Possible Cause
Troubleshooting Step
Inconsistent Inoculum Density
Ensure a standardized inoculum is prepared for each experiment, typically targeting a final concentration of 5 x 10^5 CFU/mL in the test wells. Use a spectrophotometer to measure optical density (e.g., 0.5 McFarland standard) for consistency.[7]
Pipetting Errors
Calibrate pipettes regularly. Use fresh tips for each dilution step. When preparing serial dilutions, ensure thorough mixing between each step.
Incomplete Dissolution of TP0480066
Visually inspect your stock solution and the dilutions in your assay plate for any signs of precipitation. If precipitation is observed, you may need to adjust the solvent or the concentration of your stock solution.
Bacterial Clumping
Vortex the bacterial suspension thoroughly before preparing the inoculum and before adding it to the microplate wells to ensure a homogenous suspension.
Issue 2: No Inhibition Observed, Even at High Concentrations of TP0480066
Possible Cause
Troubleshooting Step
Compound Degradation
Prepare a fresh stock solution of TP0480066. Ensure proper storage conditions (frozen, protected from light) are maintained.[5][7]
Incorrect Bacterial Strain
Verify the identity and expected susceptibility of the bacterial strain being tested. Some strains may have intrinsic or acquired resistance.
High Inoculum Density
An overly dense bacterial inoculum can overwhelm the inhibitory effect of the compound. Ensure your inoculum is standardized as per your protocol.[7][8]
Assay Interference
Components of the culture media may interfere with the activity of TP0480066. If possible, test the compound in a different recommended medium.
Quantitative Data
Table 1: In Vitro Activity of TP0480066 against Neisseria gonorrhoeae
Prepare TP0480066 Stock Solution: Dissolve TP0480066 in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).
Prepare Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the TP0480066 stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Resuspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
Inoculate Microplate: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
Controls: Include a positive control (bacteria with no drug) and a negative control (broth only) on each plate.
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
Read Results: The MIC is the lowest concentration of TP0480066 that completely inhibits visible growth of the bacteria.
2. DNA Gyrase/Topoisomerase IV Inhibition Assay (General Protocol)
Reaction Buffer Preparation: Prepare a reaction buffer specific for the enzyme being tested (DNA gyrase or topoisomerase IV). These buffers typically contain Tris-HCl, KCl, MgCl2, DTT, and ATP.[9][10]
Enzyme and DNA Preparation: Dilute the purified DNA gyrase or topoisomerase IV and the substrate DNA (e.g., relaxed pBR322 for supercoiling assays, or kDNA for decatenation assays) to their working concentrations in the reaction buffer.[9][11]
Inhibitor Addition: Add varying concentrations of TP0480066 to the reaction tubes. Include a no-inhibitor control.
Initiate Reaction: Add the enzyme to the reaction mixture to start the reaction. Incubate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
Stop Reaction: Terminate the reaction by adding a stop solution, typically containing SDS and EDTA.
Analysis: Analyze the DNA products by agarose gel electrophoresis. The inhibition of enzyme activity is determined by the change in DNA topology (e.g., the absence of supercoiled DNA in a gyrase assay).
Visualizations
Caption: Mechanism of action of TP0480066.
Caption: General workflow for a broth microdilution MIC assay.
Caption: Troubleshooting decision tree for inconsistent MIC results.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the handling and potential degradation of TP0...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the handling and potential degradation of TP0480066. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is TP0480066 and what is its mechanism of action?
A1: TP0480066 is a novel antibacterial agent belonging to the 8-(methylamino)-2-oxo-1,2-dihydroquinoline (MAOQ) class of compounds. It functions as a topoisomerase inhibitor, targeting both bacterial DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.
Q2: What are the general recommendations for storing TP0480066 to prevent degradation?
A2: While specific stability data for TP0480066 is not extensively published, general best practices for quinolone derivatives and other topoisomerase inhibitors should be followed to minimize degradation. It is highly recommended to store TP0480066 as a solid at -20°C or -80°C for long-term stability. For solutions, storage at -80°C is preferable, and repeated freeze-thaw cycles should be avoided.
Q3: Is TP0480066 sensitive to light?
A3: Many fluoroquinolone derivatives are known to be sensitive to light and can undergo photodegradation.[3] To prevent potential degradation, it is best practice to protect TP0480066, both in solid form and in solution, from light by using amber vials or by wrapping containers in aluminum foil.
Q4: What solvents are recommended for dissolving TP0480066?
A4: For in vitro experiments, topoisomerase inhibitors are often dissolved in dimethyl sulfoxide (DMSO). It is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can affect the stability of the compound. For subsequent dilutions into aqueous buffers or cell culture media, ensure the final DMSO concentration is compatible with your experimental system and does not exceed levels that could cause cellular toxicity.
Troubleshooting Guide
Problem
Possible Cause
Recommended Solution
Inconsistent or lower-than-expected activity in in vitro assays.
Degradation of TP0480066 stock solution.
- Prepare fresh stock solutions of TP0480066 in anhydrous DMSO. - Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. - Store aliquots at -80°C and protect from light.
Precipitation of TP0480066 in aqueous media.
- Ensure the final concentration of TP0480066 in your assay does not exceed its solubility in the aqueous buffer. - Check the final DMSO concentration; a higher percentage of DMSO may be needed to maintain solubility, but be mindful of its effect on your experiment.
Variability in experimental results between different batches of the compound.
Improper storage of the solid compound.
- Upon receipt, store the solid TP0480066 at the recommended temperature (-20°C or -80°C) and protect it from light and moisture. - Some quinolone derivatives can be hygroscopic; store in a desiccator if necessary.[3]
Loss of activity after prolonged incubation in experimental setup.
Instability of TP0480066 under specific experimental conditions (e.g., pH, temperature).
- Assess the stability of TP0480066 under your specific experimental conditions by including appropriate controls. - For prolonged experiments, consider replenishing the compound if its stability is found to be limited.
Experimental Protocols
General Protocol for Preparation of TP0480066 Stock Solution
Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of solid TP0480066.
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary, but avoid excessive heat.
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -80°C.
A Comparative Analysis of TP0480066 and Ciprofloxacin Against Resistant Neisseria gonorrhoeae
For Researchers, Scientists, and Drug Development Professionals The emergence of multidrug-resistant Neisseria gonorrhoeae poses a significant threat to public health, necessitating the development of novel antimicrobial...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Neisseria gonorrhoeae poses a significant threat to public health, necessitating the development of novel antimicrobial agents. This guide provides a detailed comparison of TP0480066, a novel topoisomerase inhibitor, and ciprofloxacin, a fluoroquinolone antibiotic, in their activity against resistant strains of N. gonorrhoeae.
Executive Summary
TP0480066 demonstrates potent bactericidal activity against N. gonorrhoeae, including strains that are highly resistant to ciprofloxacin. This efficacy is attributed to its distinct mechanism of action as a dual inhibitor of bacterial DNA gyrase and topoisomerase IV. Notably, there is no cross-resistance observed between TP0480066 and ciprofloxacin. The data presented herein, including comparative Minimum Inhibitory Concentration (MIC) values, underscores the potential of TP0480066 as a promising candidate for the treatment of gonococcal infections.
Data Presentation
The following tables summarize the in vitro susceptibility of various N. gonorrhoeae strains to TP0480066 and ciprofloxacin.
Table 1: Minimum Inhibitory Concentrations (MICs) of TP0480066 and Ciprofloxacin against N. gonorrhoeae Strains
TP0480066 and ciprofloxacin both target bacterial type II topoisomerases, essential enzymes involved in DNA replication. However, their specific interactions and the consequences for the bacterial cell differ, particularly in the context of resistance.
TP0480066: This novel 8-(methylamino)-2-oxo-1,2-dihydroquinoline (MAOQ) derivative is a potent dual inhibitor of both DNA gyrase and topoisomerase IV.[1] By binding to these enzymes, TP0480066 stabilizes the enzyme-DNA complex, leading to double-strand DNA breaks and subsequent cell death. Its efficacy against ciprofloxacin-resistant strains suggests it can overcome existing resistance mechanisms.
Ciprofloxacin: As a fluoroquinolone, ciprofloxacin's primary target in N. gonorrhoeae is DNA gyrase, with a secondary effect on topoisomerase IV. It inhibits the resealing of the DNA double-strand by the A subunit of DNA gyrase, leading to DNA damage and cell death.[2]
Resistance to Ciprofloxacin: Resistance in N. gonorrhoeae primarily arises from mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode subunits of DNA gyrase and topoisomerase IV, respectively. These mutations alter the drug-binding site, reducing the efficacy of ciprofloxacin. Efflux pumps, which actively transport the drug out of the bacterial cell, can also contribute to resistance.
Caption: Mechanisms of action for TP0480066 and Ciprofloxacin.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a critical step in evaluating the efficacy of antimicrobial agents. The following outlines the general methodology used in the comparative studies.
Agar Dilution Method for MIC Determination:
The MICs for both TP0480066 and ciprofloxacin were determined using the agar dilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Preparation of Antimicrobial Plates: A series of agar plates are prepared, each containing a specific, doubling concentration of the antimicrobial agent (TP0480066 or ciprofloxacin). A control plate with no antimicrobial is also prepared.
Inoculum Preparation: N. gonorrhoeae isolates are cultured, and a standardized inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard.
Inoculation: The standardized bacterial suspension is inoculated onto the surface of the antimicrobial-containing and control agar plates.
Incubation: The plates are incubated under appropriate conditions for N. gonorrhoeae growth (typically 36±1°C in a 5% CO2 atmosphere for 20-24 hours).
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.
A Comparative Analysis of TP0480066 and Other Topoisomerase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel topoisomerase inhibitor TP0480066 with established topoisomerase inhibitors, supported by experime...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel topoisomerase inhibitor TP0480066 with established topoisomerase inhibitors, supported by experimental data. The guide will delve into their distinct mechanisms of action, target specificity, and cellular effects, highlighting their different therapeutic applications.
Topoisomerase inhibitors are a critical class of therapeutics that function by targeting topoisomerase enzymes, which are essential for resolving DNA topological problems during various cellular processes. While most clinically used topoisomerase inhibitors are anticancer agents that target human topoisomerases, a new generation of these inhibitors is being developed as potent antibacterial agents. This guide focuses on a comparative analysis of TP0480066, a novel bacterial topoisomerase inhibitor, and other well-established topoisomerase inhibitors used in oncology.
Delineating the Targets: Bacterial vs. Eukaryotic Topoisomerases
A crucial distinction lies in the primary targets of these inhibitors. TP0480066 is a novel 8-(methylamino)-2-oxo-1,2-dihydroquinoline (MAOQ) derivative that specifically inhibits bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for bacterial DNA replication, repair, and segregation, making them excellent targets for antibacterial drug development.
In contrast, the topoisomerase inhibitors used in cancer chemotherapy, such as camptothecin derivatives (e.g., topotecan, irinotecan) and etoposide or doxorubicin, target human topoisomerases. Topotecan and irinotecan are specific inhibitors of human Topoisomerase I, while etoposide and doxorubicin are potent inhibitors of human Topoisomerase II.[3][4][5] By stabilizing the enzyme-DNA cleavage complex, these drugs lead to DNA damage and ultimately trigger apoptosis in rapidly dividing cancer cells.
Quantitative Comparison of Inhibitor Potency
The efficacy of these inhibitors is quantified by their half-maximal inhibitory concentration (IC50) against their target enzymes and their cytotoxic effects on relevant cell lines, or by their minimum inhibitory concentration (MIC) against bacterial strains.
Compound
Class
Primary Target(s)
Enzymatic IC50
Cellular/Bacterial Potency
Primary Application
TP0480066
8-(Methylamino)-2-oxo-1,2-dihydroquinoline
Bacterial DNA Gyrase & Topoisomerase IV
Potent inhibitor (specific IC50 values not widely reported)
The distinct targets of these inhibitors lead to different downstream cellular consequences.
TP0480066: Inducing Bacterial Cell Death
TP0480066 inhibits bacterial DNA gyrase and topoisomerase IV, leading to a disruption of DNA replication and segregation. This triggers the bacterial SOS response, a global response to DNA damage that can ultimately lead to cell death if the damage is irreparable.
Bacterial response to TP0480066 inhibition.
Anticancer Topoisomerase Inhibitors: Triggering Apoptosis in Cancer Cells
Topoisomerase I and II inhibitors used in oncology, such as topotecan, irinotecan, etoposide, and doxorubicin, function by trapping the topoisomerase-DNA cleavage complex. This leads to the accumulation of DNA single-strand (for Topo I inhibitors) or double-strand (for Topo II inhibitors) breaks. These DNA lesions activate the DNA damage response (DDR) pathway, leading to cell cycle arrest and, ultimately, apoptosis.
Signaling cascade of anticancer topoisomerase inhibitors.
Experimental Protocols
Topoisomerase Inhibition Assays
1. Bacterial DNA Gyrase Supercoiling Assay (for TP0480066)
Principle: This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA in the presence of ATP. An inhibitor will prevent this supercoiling.
Methodology:
Reaction mixtures containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase, and varying concentrations of the test compound (e.g., TP0480066) are prepared in a gyrase assay buffer.
The reaction is initiated by the addition of ATP and incubated at 37°C.
The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.
The gel is stained with ethidium bromide and visualized under UV light. The inhibition of supercoiling is determined by the reduction in the intensity of the supercoiled DNA band compared to the control.
2. Human Topoisomerase I DNA Relaxation Assay (for Topotecan, Irinotecan)
Principle: This assay assesses the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.
Methodology:
A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase I, and the test inhibitor in an appropriate assay buffer.
The mixture is incubated at 37°C to allow for DNA relaxation.
The reaction is terminated, and the DNA is resolved on an agarose gel.
The gel is stained and visualized. Inhibition is observed as the persistence of the supercoiled DNA band.
3. Human Topoisomerase II DNA Decatenation Assay (for Etoposide, Doxorubicin)
Principle: This assay measures the inhibition of Topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
Methodology:
kDNA is incubated with human Topoisomerase II and the test compound in a reaction buffer containing ATP.
The reaction is allowed to proceed at 37°C.
The reaction is stopped, and the products are separated by agarose gel electrophoresis.
Decatenated minicircles migrate into the gel, while the kDNA network remains in the well. Inhibition is measured by the reduction of released minicircles.
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan product.
Methodology:
Cells are seeded in a 96-well plate and treated with various concentrations of the topoisomerase inhibitor for a specified duration (e.g., 48-72 hours).
MTT solution is added to each well and incubated to allow for formazan crystal formation.
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
The absorbance is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is calculated from the dose-response curve.
Workflow for the MTT cytotoxicity assay.
Conclusion
This comparative analysis underscores the distinct therapeutic niches of TP0480066 and other topoisomerase inhibitors. TP0480066 represents a promising new class of antibacterial agents with a novel mechanism of action against bacterial topoisomerases, offering a potential solution to the growing problem of antibiotic resistance. In contrast, established topoisomerase inhibitors remain mainstays in cancer chemotherapy, effectively targeting human topoisomerases to induce cancer cell death. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers in both infectious disease and oncology to further investigate and develop these critical therapeutic agents.
Validating the Efficacy of TP0480066 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The emergence of multidrug-resistant Neisseria gonorrhoeae poses a significant global health threat, necessitating the development of novel antimicrobial ag...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Neisseria gonorrhoeae poses a significant global health threat, necessitating the development of novel antimicrobial agents. This guide provides a comparative analysis of the preclinical efficacy of TP0480066, a novel topoisomerase inhibitor, against other therapeutic alternatives. The data presented is based on available preclinical studies to inform researchers and drug development professionals on its potential as a candidate for treating gonococcal infections.
Comparative In Vitro Efficacy
TP0480066 has demonstrated potent in vitro activity against a range of Neisseria gonorrhoeae strains, including those resistant to currently used antibiotics. The following tables summarize the minimum inhibitory concentration (MIC) values of TP0480066 in comparison to other agents.
Table 1: In Vitro Activity of TP0480066 and Comparator Agents against N. gonorrhoeae
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. QC range refers to the quality control range for the specified agent.
Table 2: In Vitro Activity of TP0480066 against Ciprofloxacin-Resistant N. gonorrhoeae
Strain
Ciprofloxacin MIC (µg/mL)
TP0480066 MIC (µg/mL)
NCTC 13479
≥16
≤0.00012 - 0.0005
NCTC 13480
≥16
≤0.00012 - 0.0005
NCTC 13818
≥16
≤0.00012 - 0.0005
NCTC 13821
≥16
≤0.00012 - 0.0005
Data from preclinical studies demonstrate that TP0480066 maintains high potency against strains with high-level ciprofloxacin resistance.[1]
In Vivo Efficacy in a Murine Model
TP0480066 has shown significant in vivo efficacy in a mouse model of N. gonorrhoeae vaginal infection.[6][7] Treatment with TP0480066 at doses of 30 and 100 mg/kg resulted in a significant decrease in mean viable bacterial cell counts compared to the vehicle control in models using both ciprofloxacin-susceptible and ciprofloxacin-resistant strains.[2]
Mechanism of Action: Topoisomerase Inhibition
TP0480066 is a novel 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative that functions as a DNA gyrase and topoisomerase IV inhibitor.[2][6][7] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. A key advantage of TP0480066 is the lack of cross-resistance with fluoroquinolones like ciprofloxacin.[6][7] Furthermore, the spontaneous frequency of resistance to TP0480066 has been found to be very low.[6][7]
Mechanism of action of TP0480066.
Experimental Protocols
In Vitro Susceptibility Testing
Method: Minimum Inhibitory Concentrations (MICs) were determined using the agar dilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
Media: GC agar supplemented with 1% IsoVitaleX.
Inoculum: N. gonorrhoeae strains were grown on chocolate agar plates, and suspensions were prepared in Mueller-Hinton broth to a turbidity equivalent to a 0.5 McFarland standard.
Incubation: Plates were incubated at 36°C in a 5% CO₂ atmosphere for 20-24 hours.
Endpoint: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth.
In Vivo Murine Vaginal Infection Model
Animal Model: Female BALB/c mice.
Hormonal Treatment: To induce susceptibility to N. gonorrhoeae infection, mice were treated with 17-β-estradiol to synchronize their estrous cycle and maintain an estrus-like state.[8][9][10]
Antimicrobial Treatment: To suppress the commensal vaginal flora, mice were treated with antibiotics such as streptomycin and trimethoprim.[11][12]
Inoculation: Mice were inoculated intravaginally with a suspension of N. gonorrhoeae.
Treatment: TP0480066 or comparator agents were administered orally at specified doses.
Efficacy Assessment: Vaginal swabs were collected at various time points post-treatment and plated on selective media to determine the number of viable N. gonorrhoeae colony-forming units (CFU).
Generalized workflow for the in vivo mouse model.
Comparison with Novel Alternatives
Zoliflodacin and gepotidacin are two other novel antibiotics in development for the treatment of gonorrhea.
Zoliflodacin is a spiropyrimidinetrione antibiotic that also inhibits bacterial type II topoisomerases but at a different binding site than fluoroquinolones.[3] Preclinical studies have shown it to be bactericidal with a low frequency of resistance and potent activity against multidrug-resistant N. gonorrhoeae.[3]
Gepotidacin is a first-in-class triazaacenaphthylene antibiotic that inhibits bacterial DNA replication through a distinct mechanism of action, providing activity against most strains of N. gonorrhoeae, including those resistant to current antibiotics.[13]
While direct head-to-head preclinical studies are limited, the available in vitro data suggests that TP0480066 has comparable or superior potency to these alternatives against certain strains.
Conclusion
TP0480066 demonstrates significant promise as a new therapeutic agent for the treatment of gonorrhea, including infections caused by multidrug-resistant strains of N. gonorrhoeae. Its potent in vitro and in vivo efficacy, coupled with a novel mechanism of action and a low propensity for resistance development, positions it as a strong candidate for further clinical investigation. The comparative data presented in this guide underscore its potential to address the urgent unmet medical need for new gonorrhea treatments.
Lack of Cross-Resistance Between TP0480066 and Fluoroquinolones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The emergence of antibiotic resistance is a critical global health challenge, necessitating the development of novel antimicrobial agents with unique mechan...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance is a critical global health challenge, necessitating the development of novel antimicrobial agents with unique mechanisms of action. This guide provides a comparative analysis of TP0480066, a novel bacterial topoisomerase inhibitor, and the fluoroquinolone class of antibiotics, with a specific focus on the absence of cross-resistance between them. The data presented herein is intended to inform research and development efforts in the pursuit of new treatments for multidrug-resistant infections.
Executive Summary
TP0480066, a novel 8-(methylamino)-2-oxo-1,2-dihydroquinoline (MAOQ) derivative, demonstrates potent bactericidal activity against a range of bacteria, including strains resistant to existing antibiotic classes.[1][2] A key finding from preclinical studies is the lack of cross-resistance between TP0480066 and fluoroquinolones, such as ciprofloxacin.[1][2][3] This is attributed to a distinct mechanism of action, allowing TP0480066 to bypass the common resistance pathways that affect fluoroquinolones. Specifically, TP0480066 retains its high potency against Neisseria gonorrhoeae strains that have developed resistance to ciprofloxacin through mutations in the quinolone resistance-determining regions (QRDRs) of DNA gyrase (GyrA) and topoisomerase IV (ParC).[1][3] Conversely, isolates with induced resistance to TP0480066 do not exhibit increased resistance to ciprofloxacin.[1][3]
Data Presentation: In Vitro Susceptibility
The following tables summarize the minimum inhibitory concentration (MIC) data from studies comparing the in vitro activity of TP0480066 and ciprofloxacin against susceptible and resistant strains of Neisseria gonorrhoeae.
Table 1: Comparative MICs (µg/mL) of TP0480066 and Ciprofloxacin against N. gonorrhoeae Strains
Bacterial Strain
Ciprofloxacin Resistance Phenotype
TP0480066 MIC
Ciprofloxacin MIC
ATCC 49226 (Parent Strain)
Susceptible
0.0005
0.008
CIP-R1
Resistant
0.0005
0.25
CIP-R2
Resistant
0.0005
0.125
NCTC 13479 (High-level resistant)
Resistant
≤0.00012 - 0.0005
≥16
NCTC 13480 (High-level resistant)
Resistant
≤0.00012 - 0.0005
≥16
NCTC 13818 (High-level resistant)
Resistant
≤0.00012 - 0.0005
≥16
NCTC 13821 (High-level resistant)
Resistant
≤0.00012 - 0.0005
≥16
Data compiled from studies on the in vitro activity of TP0480066.[1][4]
Table 2: MICs (µg/mL) of TP0480066 and Ciprofloxacin against TP0480066-Resistant N. gonorrhoeae Isolates
Bacterial Strain
TP0480066 Resistance Phenotype
TP0480066 MIC
Ciprofloxacin MIC
ATCC 49226 (Parent Strain)
Susceptible
0.0005
0.008
TP-R1
Resistant
0.008
0.008
TP-R2
Resistant
0.004
0.008
TP-R3
Resistant
0.002
0.008
TP-R4
Resistant
0.001
0.008
Data from in vitro resistance induction studies.[5]
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a critical component of antimicrobial susceptibility testing. The data presented in this guide were generated using standardized methodologies as described by the Clinical and Laboratory Standards Institute (CLSI). The primary method employed was the agar dilution method.
Agar Dilution Method for MIC Determination of Neisseria gonorrhoeae
This protocol outlines the standardized procedure for determining the MIC of antimicrobial agents against N. gonorrhoeae.
1. Media and Reagent Preparation:
GC Agar Base: Prepare GC agar base medium according to the manufacturer's instructions.
Growth Supplement: Aseptically add a defined growth supplement (e.g., 1% IsoVitaleX™) to the molten and cooled (45-50°C) GC agar.
Antimicrobial Stock Solutions: Prepare stock solutions of the antimicrobial agents (TP0480066 and fluoroquinolones) at a high concentration in a suitable solvent.
Serial Dilutions: Perform two-fold serial dilutions of the antimicrobial agents in a sterile diluent to achieve the desired final concentrations in the agar plates.
2. Plate Preparation:
Add a defined volume of each antimicrobial dilution to molten and cooled GC agar with supplement.
Pour the agar-antimicrobial mixture into sterile Petri dishes and allow them to solidify.
Include a control plate containing no antimicrobial agent to ensure bacterial growth.
3. Inoculum Preparation:
From a fresh (18-24 hour) culture of N. gonorrhoeae on a non-selective medium (e.g., chocolate agar), prepare a bacterial suspension in a suitable broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
Further, dilute the standardized inoculum to achieve a final concentration that will deliver approximately 10⁴ CFU per spot on the agar plate.
4. Inoculation:
Using a multipoint inoculator, spot a standardized volume of the diluted bacterial suspension onto the surface of the agar plates, including the control plate.
5. Incubation:
Incubate the plates at 35-37°C in a humidified atmosphere with 5% CO₂ for 20-24 hours.
6. Interpretation of Results:
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism. A faint haze or a single colony is disregarded. The growth control plate must show confluent growth.
Mechanism of Action and Resistance
The lack of cross-resistance between TP0480066 and fluoroquinolones is rooted in their distinct interactions with the bacterial type II topoisomerase enzymes, DNA gyrase and topoisomerase IV.
Head-to-Head Comparison: TP0480066 and Zoliflodacin for the Treatment of Neisseria gonorrhoeae
A detailed analysis for researchers and drug development professionals. The rising threat of antimicrobial resistance, particularly in Neisseria gonorrhoeae, has necessitated the development of novel therapeutics.
Author: BenchChem Technical Support Team. Date: November 2025
A detailed analysis for researchers and drug development professionals.
The rising threat of antimicrobial resistance, particularly in Neisseria gonorrhoeae, has necessitated the development of novel therapeutics. This guide provides a head-to-head comparison of two such promising candidates: TP0480066 and zoliflodacin. Both compounds are novel bacterial topoisomerase inhibitors, yet they belong to different chemical classes and exhibit distinct properties. This document synthesizes available preclinical and clinical data to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting Bacterial DNA Replication
Both TP0480066 and zoliflodacin disrupt bacterial DNA replication by inhibiting type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. However, their precise binding sites and inhibitory mechanisms differ.
Zoliflodacin, a first-in-class spiropyrimidinetrione, inhibits bacterial type II topoisomerases with a novel mechanism of action.[12][13][16] Its binding sites on bacterial gyrase are distinct from those of fluoroquinolones.[4][16][17] Zoliflodacin's primary target in N. gonorrhoeae is DNA gyrase, with topoisomerase IV being a secondary target.[18]
TP0480066, a novel 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative, also inhibits both DNA gyrase and topoisomerase IV.[1][2][3] Studies suggest that TP0480066 interacts with DNA gyrase or topoisomerase IV in a manner distinct from ciprofloxacin, zoliflodacin, and gepotidacin.[1][3]
Figure 1. Simplified signaling pathway showing the inhibition of bacterial DNA replication by zoliflodacin and TP0480066.
In Vitro Potency: A Quantitative Comparison
Both compounds have demonstrated potent in vitro activity against N. gonorrhoeae, including multidrug-resistant strains.
Table 1: Minimum Inhibitory Concentration (MIC) Data against N. gonorrhoeae
Compound
MIC Range (µg/mL)
MIC50 (µg/mL)
MIC90 (µg/mL)
Reference Strain (ATCC 49226) MIC (µg/mL)
Notes
TP0480066
≤0.00012 - 0.0005
Not Reported
Not Reported
0.0005
Active against strains resistant to fluoroquinolones, macrolides, β-lactams, and aminoglycosides. No cross-resistance with ciprofloxacin observed.[1][2][6][19]
Zoliflodacin
≤0.002 - 0.25
0.06
0.12
0.06
Active against multidrug-resistant strains, including those resistant to ceftriaxone and azithromycin. No cross-resistance to other antibiotics.[11][7][8][9][10][16]
Experimental Protocols
In Vitro Susceptibility Testing
Zoliflodacin: The in vitro activity of zoliflodacin against N. gonorrhoeae isolates was determined using the agar dilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[11]
TP0480066: The minimum inhibitory concentrations (MICs) of TP0480066 were determined by the agar dilution method in accordance with CLSI guidelines.[6]
In Vivo Efficacy Models
TP0480066: The in vivo efficacy of TP0480066 was evaluated in a mouse model of vaginal N. gonorrhoeae infection. Estradiol-treated female mice were infected with either a ciprofloxacin-susceptible or a ciprofloxacin-resistant strain of N. gonorrhoeae. TP0480066 was administered as a single oral dose, and the number of viable bacterial cells in vaginal swabs was determined at various time points post-treatment.[1][3]
Figure 2. Experimental workflow for the in vivo efficacy testing of TP0480066 in a mouse model.
Clinical Development and Efficacy
Zoliflodacin has undergone extensive clinical evaluation, demonstrating its potential as a new treatment for uncomplicated gonorrhea.
Zoliflodacin Clinical Trial Overview
A global Phase 3 trial of zoliflodacin for the treatment of uncomplicated gonorrhea has been completed.[11][7][8][9]
Design: The trial was a multi-center, randomized, open-label study comparing a single oral 3g dose of zoliflodacin to a standard of care regimen (500mg ceftriaxone intramuscularly plus 1g oral azithromycin).[8][10]
Population: The study enrolled 930 participants with uncomplicated gonorrhea, including women, adolescents, and people living with HIV.[8][10]
Primary Endpoint: The primary endpoint was the microbiological cure rate at the urogenital site.
Results: The trial demonstrated the non-inferiority of zoliflodacin to the ceftriaxone plus azithromycin regimen.[4][11][10] The microbiological cure rate for zoliflodacin was 90.9% compared to 96.2% for the standard of care.[4]
Safety: Zoliflodacin was generally well-tolerated, with the most common adverse events being gastrointestinal.[14]
As of now, TP0480066 has not entered clinical trials, and therefore, no human efficacy or safety data is available.
Resistance Profile
A critical aspect of any new antimicrobial is its propensity for resistance development.
TP0480066: The frequency of spontaneous resistance to TP0480066 in N. gonorrhoeae was found to be low (below the detection limit of <2.4 × 10−10) at 32 times the MIC.[2][6][19] Importantly, no cross-resistance was observed between TP0480066 and ciprofloxacin.[1][2][6][19]
Zoliflodacin: The rate of spontaneous resistance mutations to zoliflodacin is also reported to be low in vitro.[4] Zoliflodacin does not exhibit cross-resistance with other antibiotics used to treat gonorrhea, including fluoroquinolones.[11][8][10][13]
Summary and Future Outlook
TP0480066 and zoliflodacin represent significant advancements in the fight against drug-resistant N. gonorrhoeae. Both are novel topoisomerase inhibitors with distinct chemical structures and potent activity against this high-priority pathogen.
Zoliflodacin is further along in the development pipeline, with positive Phase 3 clinical trial data supporting its potential as a new oral, single-dose treatment for uncomplicated gonorrhea. Its novel mechanism of action and favorable resistance profile make it a promising candidate to address the urgent public health threat of gonorrhea.[4][8]
TP0480066 has demonstrated exceptional in vitro potency, with MIC values substantially lower than those of zoliflodacin and other comparators against N. gonorrhoeae.[1][6] Its efficacy in animal models and low frequency of resistance are also encouraging.[1][2][3][6] Further preclinical and clinical development will be crucial to determine its therapeutic potential in humans.
Assessing the Selectivity of TP0480066 for Bacterial vs. Mammalian Topoisomerases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents with high specificity for bacterial ta...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents with high specificity for bacterial targets, minimizing off-target effects on mammalian cells. TP0480066 is a novel bacterial topoisomerase inhibitor that has demonstrated potent activity against a range of bacteria, including drug-resistant strains.[1][2][3] This guide provides a comparative assessment of the selectivity of TP0480066 for bacterial DNA gyrase and topoisomerase IV over mammalian topoisomerase II, with ciprofloxacin included as a well-established comparator.
Executive Summary
TP0480066 exhibits potent inhibitory activity against bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2][3][4] This targeted activity is crucial for its antibacterial efficacy. While direct inhibitory data against mammalian topoisomerases for TP0480066 is not publicly available, its potent and selective action against bacterial enzymes suggests a favorable selectivity profile. In contrast, the widely used fluoroquinolone, ciprofloxacin, demonstrates a broader spectrum of activity, inhibiting both bacterial and, at higher concentrations, mammalian topoisomerases. This guide presents the available quantitative data, detailed experimental methodologies for assessing selectivity, and visual representations of the underlying biochemical pathways and experimental workflows.
Data Presentation: Inhibitory Activity of TP0480066 and Comparator Compounds
The following tables summarize the 50% inhibitory concentrations (IC50) of TP0480066 and ciprofloxacin against various bacterial and mammalian topoisomerases. A lower IC50 value indicates greater potency.
Table 1: Inhibitory Activity (IC50) of TP0480066 against Bacterial Topoisomerases
Table 2: Inhibitory Activity (IC50) of Ciprofloxacin against Bacterial and Mammalian Topoisomerases
Compound
Target Enzyme
Species/Cell Line
IC50 (µM)
Ciprofloxacin
DNA Gyrase
E. coli
~0.3
Ciprofloxacin
Topoisomerase IV
E. coli
Not specified
Ciprofloxacin
Topoisomerase IIα
Human
110
Ciprofloxacin
Topoisomerase IIβ
Human
111
Note: Data for TP0480066 against mammalian topoisomerases is not currently available in the public domain.
Mandatory Visualization
Signaling Pathway of Topoisomerase Inhibition
The following diagram illustrates the mechanism of action of type II topoisomerase inhibitors. These inhibitors interfere with the enzymatic cycle of DNA cleavage and re-ligation, leading to the accumulation of double-strand breaks in the DNA, which ultimately triggers cell death.
Caption: Mechanism of Type II Topoisomerase Inhibition.
Experimental Workflow for Assessing Topoisomerase Inhibitor Selectivity
This diagram outlines the typical experimental workflow to determine the selectivity of a compound for bacterial versus mammalian topoisomerases.
Caption: Workflow for Topoisomerase Inhibitor Selectivity.
Experimental Protocols
Detailed methodologies for the key enzymatic assays are provided below. These protocols are based on standard procedures and may require optimization depending on the specific laboratory conditions and reagents.
Bacterial DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence of ATP. Inhibition of this activity is a hallmark of gyrase-targeting antibiotics.
Materials:
Relaxed pBR322 DNA
E. coli or N. gonorrhoeae DNA gyrase
5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin)
Test compound (TP0480066 or ciprofloxacin) dissolved in DMSO
Prepare reaction mixtures on ice containing assay buffer, relaxed pBR322 DNA, and varying concentrations of the test compound.
Initiate the reaction by adding DNA gyrase.
Incubate the reactions at 37°C for 30-60 minutes.
Terminate the reactions by adding the stop solution/loading dye.
Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel.
Stain the gel with ethidium bromide and visualize under UV light.
Quantify the amount of supercoiled DNA in each lane to determine the IC50 value.
Bacterial Topoisomerase IV Decatenation Assay
This assay assesses the ability of topoisomerase IV to separate catenated (interlinked) DNA circles, a process essential for chromosome segregation after replication.
Materials:
Kinetoplast DNA (kDNA), a network of catenated DNA circles
E. coli or N. gonorrhoeae topoisomerase IV
5X Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 500 mM potassium glutamate, 50 mM MgCl₂, 10 mM DTT, 2.5 mM ATP)
Test compound dissolved in DMSO
Stop solution/loading dye
1% Agarose gel in TAE buffer
Ethidium bromide or other DNA stain
Procedure:
Set up reaction mixtures on ice containing assay buffer, kDNA, and a dilution series of the test compound.
Start the reaction by adding topoisomerase IV.
Incubate at 37°C for 30 minutes.
Stop the reactions by adding the stop solution/loading dye.
Analyze the reaction products by agarose gel electrophoresis. Decatenated minicircles will migrate into the gel, while the kDNA network remains in the well.
Stain and visualize the gel to determine the concentration of inhibitor required to prevent decatenation.
Human Topoisomerase II Relaxation Assay
This assay measures the activity of human topoisomerase II in relaxing supercoiled plasmid DNA. Inhibition of this enzyme can lead to cytotoxicity in mammalian cells.
Materials:
Supercoiled plasmid DNA (e.g., pBR322)
Human topoisomerase IIα or IIβ
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 8.0, 750 mM KCl, 50 mM MgCl₂, 2.5 mM DTT, 2.5 mM ATP)
Test compound dissolved in DMSO
Stop solution/loading dye
1% Agarose gel in TAE buffer
Ethidium bromide or other DNA stain
Procedure:
Assemble reaction mixtures on ice with assay buffer, supercoiled plasmid DNA, and various concentrations of the test compound.
Initiate the reaction by adding human topoisomerase II.
Incubate at 37°C for 30 minutes.
Terminate the reactions with stop solution/loading dye.
Separate the supercoiled and relaxed DNA forms by agarose gel electrophoresis.
Stain and visualize the gel to quantify the inhibition of relaxation and determine the IC50 value.
Conclusion
TP0480066 is a highly potent inhibitor of bacterial DNA gyrase and topoisomerase IV. The significant difference in its inhibitory activity against these two bacterial enzymes suggests a dual-targeting mechanism with a preference for DNA gyrase. While direct comparative data against mammalian topoisomerases is needed for a complete selectivity profile, the potent antibacterial activity observed in the absence of reported significant cytotoxicity implies a high degree of selectivity for the bacterial enzymes. The provided experimental protocols offer a framework for researchers to conduct their own comprehensive selectivity studies. Further investigation into the mammalian off-target effects of TP0480066 will be crucial for its continued development as a promising new antibacterial agent.
Evaluating the Bactericidal Activity of Novel Topoisomerase Inhibitors Against Clinically Relevant Bacterial Isolates
A Comparative Guide for Researchers and Drug Development Professionals The emergence of antibiotic resistance necessitates the development of novel antimicrobial agents with unique mechanisms of action. One such promisin...
Author: BenchChem Technical Support Team. Date: November 2025
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of antibiotic resistance necessitates the development of novel antimicrobial agents with unique mechanisms of action. One such promising class of drugs is the novel bacterial topoisomerase inhibitors, which target DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication. This guide provides a comparative evaluation of the bactericidal activity of these novel agents against a panel of clinically significant bacterial isolates. Due to the limited publicly available data on the broad-spectrum bactericidal activity of TP0480066, this guide will focus on two other novel topoisomerase inhibitors, gepotidacin and zoliflodacin, as representative examples of this class. Their performance is compared with established antibiotics.
Mechanism of Action: A Brief Overview
Novel bacterial topoisomerase inhibitors, including TP0480066, gepotidacin, and zoliflodacin, function by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing DNA topology during replication, transcription, and cell division. By targeting the ATPase activity of these enzymes, these inhibitors prevent the resealing of DNA strands, leading to an accumulation of DNA breaks and ultimately, bacterial cell death. This mechanism is distinct from that of fluoroquinolones, which also target these enzymes but at a different site, potentially allowing for activity against fluoroquinolone-resistant strains.
Comparative Bactericidal Activity
The following tables summarize the in vitro bactericidal activity of the novel topoisomerase inhibitors, gepotidacin and zoliflodacin, against key Gram-positive and Gram-negative clinical isolates. Data for comparator antibiotics are included to provide context. The primary metrics for comparison are the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.
Data Presentation: Quantitative Bactericidal Activity
Table 1: Bactericidal Activity against Gram-Positive Isolates
Organism
Antibiotic
MIC₅₀ (µg/mL)
MIC₉₀ (µg/mL)
MBC (µg/mL)
Staphylococcus aureus
Gepotidacin
0.25
0.5
0.5
Zoliflodacin (ATCC 29213)
0.12 - 0.5
-
-
Vancomycin
1
2
2-4
Linezolid
1
2
>32
Streptococcus pneumoniae
Gepotidacin
0.25
0.5
0.5
Zoliflodacin (ATCC 49619)
0.12 - 0.5
-
-
Penicillin (susceptible)
≤0.06
0.12
0.12-0.25
Levofloxacin
1
2
2-4
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. MBC values can vary depending on the specific strain and testing conditions.
Table 2: Bactericidal Activity against Gram-Negative Isolates
Organism
Antibiotic
MIC₅₀ (µg/mL)
MIC₉₀ (µg/mL)
MBC (µg/mL)
Escherichia coli
Gepotidacin
2
4
>32
Zoliflodacin (ATCC 25922)
1 - 4
-
-
Ciprofloxacin
≤0.25
1
0.5-2
Ceftriaxone
≤0.12
0.5
0.25-1
Klebsiella pneumoniae
Gepotidacin
4
32
-
Ciprofloxacin
0.25
2
0.5-4
Meropenem
≤0.06
0.25
0.12-0.5
Pseudomonas aeruginosa
Gepotidacin
-
-
-
Ciprofloxacin
0.5
4
1-8
Meropenem
0.5
8
1-16
Note: Data for gepotidacin against P. aeruginosa is limited in the reviewed literature. The bactericidal activity of novel topoisomerase inhibitors against this pathogen may vary.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Principle: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.
Methodology:
A serial two-fold dilution of the antimicrobial agent is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
The plate is incubated at 35°C for 16-20 hours in ambient air.
The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.
Principle: To determine the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Methodology:
Following the determination of the MIC, a 10-100 µL aliquot is taken from each well showing no visible growth (i.e., at and above the MIC).
The aliquot is subcultured onto an appropriate agar medium (e.g., Tryptic Soy Agar) that does not contain the antimicrobial agent.
The plates are incubated at 35°C for 18-24 hours.
The number of surviving colonies is counted.
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% kill of the initial inoculum.
3. Time-Kill Assay
Principle: To assess the rate and extent of bactericidal activity of an antimicrobial agent over time.
Methodology:
A standardized bacterial suspension (approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL) is prepared in CAMHB.
The antimicrobial agent is added at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control without the antibiotic is also included.
The cultures are incubated at 35°C with agitation.
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are withdrawn from each culture.
Serial dilutions of the aliquots are plated onto appropriate agar plates to determine the viable bacterial count (CFU/mL).
The change in log₁₀ CFU/mL over time is plotted to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Mandatory Visualization
Caption: Experimental workflow for evaluating bactericidal activity.
Conclusion
The data presented in this guide indicate that novel bacterial topoisomerase inhibitors, represented here by gepotidacin and zoliflodacin, exhibit potent bactericidal activity against a range of clinically important Gram-positive and Gram-negative pathogens. Their efficacy against drug-resistant strains, such as MRSA and fluoroquinolone-resistant isolates, highlights their potential as valuable additions to the antimicrobial armamentarium. While comprehensive data on the broad-spectrum activity of TP0480066 is not yet widely available, its classification as a novel topoisomerase inhibitor suggests it may share a similar promising profile. Further in vitro and in vivo studies are warranted to fully elucidate the bactericidal spectrum and clinical utility of TP0480066 and other emerging compounds in this class. The standardized protocols outlined in this guide provide a framework for researchers to conduct such evaluations and contribute to the development of new therapies to combat the growing threat of antibiotic resistance.
Reproducibility of TP0480066 Efficacy in Different Laboratory Settings: A Comparative Guide
This guide provides a comparative analysis of the efficacy of TP0480066, a novel topoisomerase inhibitor, against Neisseria gonorrhoeae. The data presented is based on published in vitro and in vivo studies, offering res...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides a comparative analysis of the efficacy of TP0480066, a novel topoisomerase inhibitor, against Neisseria gonorrhoeae. The data presented is based on published in vitro and in vivo studies, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance relative to other antimicrobial agents.
Executive Summary
TP0480066 has demonstrated potent antibacterial activity against a range of Neisseria gonorrhoeae strains, including those resistant to currently available antibiotics. As a novel 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative, it functions by inhibiting DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.[1][2][3][4] This mechanism of action appears to be distinct from other topoisomerase inhibitors like ciprofloxacin, with studies indicating no cross-resistance between the two.[1][2][3][4][5] The available data, primarily from a comprehensive study, suggests high efficacy and a low frequency of spontaneous resistance, positioning TP0480066 as a promising candidate for the treatment of gonococcal infections.[1][2][3][4][5] However, to fully establish the reproducibility of these findings, further studies from diverse laboratory settings are warranted.
Data Presentation: In Vitro Efficacy of TP0480066 and Comparators
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of TP0480066 and other antimicrobial agents against various strains of Neisseria gonorrhoeae. Lower MIC values indicate greater potency.
The in vitro antibacterial activity of TP0480066 and comparator agents was primarily determined using the agar dilution method as per the guidelines of the Clinical Laboratory and Standards Institute (CLSI).
Preparation of Agar Plates : A series of agar plates containing serial twofold dilutions of the antimicrobial agent to be tested are prepared.
Bacterial Inoculum Preparation : N. gonorrhoeae strains are cultured and then suspended in a suitable broth to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.
Inoculation : The prepared bacterial suspension is inoculated onto the surface of the agar plates.
Incubation : Plates are incubated under appropriate conditions (e.g., temperature, CO2 concentration) for a specified period.
MIC Reading : The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
In Vivo Efficacy in a Mouse Model of N. gonorrhoeae Infection
Animal Model : A murine model of vaginal infection with N. gonorrhoeae is established.
Infection : Mice are infected with a suspension of either a ciprofloxacin-susceptible or ciprofloxacin-resistant strain of N. gonorrhoeae.
Treatment : A single dose of TP0480066 (e.g., 30 mg/kg and 100 mg/kg) or a vehicle control is administered.[4][5]
Evaluation : Vaginal swabs are collected at specified time points post-treatment to determine the viable bacterial cell counts (CFU/vagina).
Outcome : The efficacy of the treatment is assessed by comparing the reduction in bacterial load in the treated groups versus the vehicle control group.
Visualizations
Signaling Pathway of TP0480066
The following diagram illustrates the mechanism of action of TP0480066, targeting bacterial DNA replication.
Caption: Mechanism of action of TP0480066.
Experimental Workflow for In Vitro Efficacy Testing
The diagram below outlines a typical workflow for assessing the in vitro efficacy of an antibacterial compound.
Caption: In vitro efficacy testing workflow.
Comparison with Alternatives
TP0480066 demonstrates significantly lower MIC values compared to other antibiotics currently in use or under investigation for gonorrhea treatment, such as solithromycin, zoliflodacin, and gepotidacin.[1][5] This suggests a higher in vitro potency. Notably, its efficacy extends to strains that have developed resistance to fluoroquinolones like ciprofloxacin.[1][5] The lack of cross-resistance is a critical advantage in the face of rising antimicrobial resistance.[1][2][3][4]
While new oral drugs like zoliflodacin and gepotidacin are in late-stage clinical development, concerns remain regarding their effectiveness against extragenital infections and the potential for resistance development.[6] Other alternatives being explored include repurposing older antibiotics such as ertapenem and fosfomycin.[6] Another novel antibiotic, closthioamide, has also shown promise in laboratory studies against a large number of N. gonorrhoeae samples.[7]
Conclusion
The available data strongly supports the efficacy of TP0480066 against Neisseria gonorrhoeae, including multidrug-resistant strains. Its novel mechanism of action and potent in vitro and in vivo activity make it a compelling candidate for further development. To firmly establish the reproducibility of its efficacy, it is imperative that these initial findings are corroborated by independent studies across various laboratory settings. Such studies would provide a more robust understanding of its performance and potential role in addressing the urgent public health threat of drug-resistant gonorrhea.
Navigating the Safe Handling of TP0480066: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling novel chemical entities. This document provides essential safety and logistical informati...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling novel chemical entities. This document provides essential safety and logistical information for the investigational compound TP0480066, a potent topoisomerase inhibitor. The following guidelines are based on general best practices for handling cytotoxic compounds and publicly available data on TP0480066 and related molecules, in the absence of a formal Safety Data Sheet (SDS).
TP0480066 is identified as a novel 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative that functions as a DNA gyrase and topoisomerase IV inhibitor.[1][2][3][4] Due to its mechanism of action, which involves inducing DNA strand breaks, it should be handled with care as a potentially cytotoxic agent.[5][6]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE for handling TP0480066.
Body Part
Recommended Protection
Rationale
Hands
Nitrile or other chemically resistant gloves. Double gloving is recommended.
Prevents skin contact and absorption.
Eyes
Safety glasses with side shields or chemical splash goggles.
Protects eyes from splashes and aerosols.
Body
A fully buttoned laboratory coat.
Protects skin and personal clothing from contamination.
Respiratory
A NIOSH-approved respirator is recommended if handling powders or creating aerosols.
Prevents inhalation of the compound.
Operational Plan: Handling and Storage
Adherence to a strict operational plan is essential for the safe handling of TP0480066.
Receiving and Inspection:
Upon receipt, visually inspect the package for any signs of damage or leakage.
If the container is compromised, do not open it. Move it to a designated containment area and consult with your institution's Environmental Health and Safety (EHS) department.
Preparation and Use:
All handling of TP0480066, especially of the solid form, should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.
Before use, ensure that a safety shower and eyewash station are readily accessible.[7]
Storage:
Store TP0480066 in a tightly sealed, clearly labeled container.
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal Plan
Proper disposal of TP0480066 and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation:
Solid Waste: All disposable materials that have come into contact with TP0480066 (e.g., gloves, weigh boats, paper towels) should be collected in a dedicated, labeled hazardous waste container.
Liquid Waste: Solutions containing TP0480066 should be collected in a labeled, sealed, and chemically compatible hazardous waste container. Do not pour down the drain.
Sharps: Needles, syringes, and other sharps contaminated with TP0480066 must be disposed of in a designated sharps container for hazardous chemical waste.
Decontamination:
Decontaminate all non-disposable equipment and work surfaces that have come into contact with TP0480066. A suitable decontamination solution should be determined in consultation with your institution's EHS department.
Final Disposal:
All hazardous waste must be disposed of through your institution's EHS program, following all local, state, and federal regulations.
Experimental Protocols
TP0480066 has been utilized in various in vitro and in vivo studies to assess its antimicrobial activity. Below are generalized methodologies based on published research.
Prepare a stock solution of TP0480066 in an appropriate solvent (e.g., DMSO).
Perform serial dilutions of the stock solution in a suitable growth medium in a 96-well microtiter plate.
Inoculate each well with a standardized suspension of the target microorganism (e.g., Neisseria gonorrhoeae).[4]
Include positive (no drug) and negative (no bacteria) controls.
Incubate the plates under appropriate conditions (temperature, CO2 levels) for a specified period.
The MIC is determined as the lowest concentration of TP0480066 that visibly inhibits microbial growth.[4]
In Vivo Efficacy Studies in a Mouse Model:
Female mice are typically used and may be treated with estradiol to promote susceptibility to infection.[2]
Infect the mice intravaginally with a suspension of the target pathogen.
Administer TP0480066 subcutaneously at various doses at a specified time post-infection.[8]
At selected time points, collect vaginal swabs to determine the bacterial load by plating serial dilutions on appropriate agar plates.
Compare the bacterial counts in treated and untreated (vehicle control) groups to assess the in vivo efficacy of TP0480066.[8]
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
TP0480066 exerts its antimicrobial effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and segregation. The inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately resulting in cell death.